IACS-8779 disodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H23N9Na2O10P2S2 |
|---|---|
分子量 |
733.5 g/mol |
IUPAC名 |
disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C21H25N9O10P2S2.2Na/c22-16-8-1-2-29(18(8)26-5-24-16)20-13(32)14-10(38-20)4-36-42(34,44)40-15-12(31)9(3-35-41(33,43)39-14)37-21(15)30-7-28-11-17(23)25-6-27-19(11)30;;/h1-2,5-7,9-10,12-15,20-21,31-32H,3-4H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);;/q;2*+1/p-2/t9-,10-,12-,13-,14-,15-,20-,21-,41?,42?;;/m1../s1 |
InChIキー |
UCEHPYSYDJNOLZ-UCQYSPAPSA-L |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
IACS-8779 Disodium: A Deep Dive into its Mechanism of Action as a Potent STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium is a novel, high-potency synthetic cyclic dinucleotide (CDN) analog that functions as an agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] As a key mediator of innate immunity, the STING pathway, when activated, orchestrates a robust anti-tumor response. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the involved signaling cascades.
Core Mechanism of Action: STING Pathway Activation
IACS-8779 is a 2',3'-phosphothioate-modified CDN. This structural modification enhances its stability and potency compared to natural CDNs.[5][6] The core of its mechanism of action lies in its ability to directly bind to and activate the STING protein, which is primarily located on the endoplasmic reticulum.[5][6]
Upon binding of IACS-8779, the STING protein undergoes a conformational change, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1).[6][7][8]
Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7][8][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a host of pro-inflammatory genes, most notably Type I interferons (IFN-α and IFN-β).[5][6][7][8][9]
In addition to the IRF3 axis, STING activation by IACS-8779 can also lead to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory cytokine milieu.[9][10][11] The culmination of these events is the establishment of a potent anti-tumor immune response characterized by the maturation of dendritic cells, priming of tumor-specific T cells, and recruitment of immune cells to the tumor microenvironment.[5][7]
Signaling Pathway Diagram
Caption: IACS-8779 activates the STING pathway, leading to IFN-β production.
Quantitative Data
While specific EC50 or IC50 values for this compound are not publicly available in the reviewed literature, preclinical studies have consistently demonstrated its high potency in activating the STING pathway in vitro. Dose-response studies have shown robust activation at concentrations ranging from 0.5 to 50 µg/mL.[2]
| Parameter | Value | Assay | Reference |
| In Vitro STING Activation | Effective at 0.5 - 50 µg/mL | IFN-β Reporter Assay | Ager et al., 2019[2] |
| In Vivo Efficacy (B16 Melanoma) | 10 µ g/injection | Intratumoral Injection | Ager et al., 2019[2][3] |
| In Vivo MTD (Canine Glioblastoma) | 15 µg | Intratumoral Injection | Boudreau et al., 2021[1] |
Experimental Protocols
In Vitro STING Activation Assay (IFN-β Reporter Assay)
This protocol describes a representative method for quantifying the in vitro potency of IACS-8779 in activating the STING pathway.
1. Cell Line:
-
Use a human or murine cell line engineered to express a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of the IFN-β promoter. A common choice is the THP1-Dual™ ISG-reporter cell line.
2. Reagents:
-
This compound (stock solution in sterile water or DMSO)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Reporter gene detection reagent (e.g., Luciferase assay substrate or QUANTI-Blue™ for SEAP)
-
Positive control (e.g., 2'3'-cGAMP)
-
Negative control (vehicle)
3. Procedure:
-
Seed the reporter cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound, 2'3'-cGAMP, and the vehicle control in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compounds.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., by measuring luminescence for luciferase or absorbance for SEAP).
4. Data Analysis:
-
Plot the reporter signal as a function of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
Caption: Workflow for in vitro STING activation assay.
In Vivo Murine Melanoma Model
This protocol outlines the key steps of the B16-OVA murine melanoma model used to evaluate the anti-tumor efficacy of IACS-8779.
1. Animal Model:
-
C57BL/6 mice.
2. Cell Line:
-
B16-OVA melanoma cells (1 x 10^5 cells per injection).
3. Tumor Implantation:
-
Implant B16-OVA cells subcutaneously and bilaterally on the flanks of the mice.
4. Treatment:
-
On day 6, 9, and 12 post-implantation, administer a 10 µg dose of IACS-8779 via intratumoral injection into the tumor on one flank only.
-
A control group should receive vehicle injections.
5. Monitoring:
-
Monitor tumor growth on both the treated and untreated contralateral flank using caliper measurements.
-
Monitor overall animal health and survival.
6. Endpoint Analysis:
-
At the end of the study, tumors can be excised for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Analyze survival data using Kaplan-Meier curves.
Conclusion
This compound is a potent STING agonist that activates a critical innate immune pathway, leading to the production of Type I interferons and other pro-inflammatory cytokines. This robust activation of the immune system results in a systemic anti-tumor response, as demonstrated in preclinical models. The data and methodologies presented in this guide provide a comprehensive overview of the mechanism of action of IACS-8779, highlighting its potential as a promising immunotherapeutic agent. Further investigation into its clinical utility is warranted.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 7. [논문]Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy [scienceon.kisti.re.kr]
- 8. researchgate.net [researchgate.net]
- 9. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
IACS-8779 Disodium: A Technical Guide to STING Pathway Activation for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IACS-8779 disodium, a potent and systemically active agonist of the Stimulator of Interferon Genes (STING) pathway. IACS-8779 is a novel cyclic dinucleotide (CDN) analog designed to elicit a robust anti-tumor immune response. This document details the mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation, presenting a comprehensive resource for researchers in oncology and immunology.
Core Mechanism: Potent Activation of the STING Pathway
IACS-8779 is a synthetic 2',3'-phosphothioate-CDN analog.[1] Its core function lies in its ability to bind to and activate the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][2] Activation of STING by IACS-8779 initiates a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1][2] This process is essential for priming cytotoxic T-cells against tumor antigens, thereby bridging the innate and adaptive immune responses to fight cancer.[1][2]
Below is a diagram illustrating the STING signaling pathway upon activation by agonists like IACS-8779.
Caption: STING signaling pathway activated by IACS-8779.
Preclinical Efficacy of IACS-8779
The potency of IACS-8779 has been demonstrated in both in vitro and in vivo preclinical models.
In Vitro STING Pathway Activation
IACS-8779 demonstrates robust activation of the STING pathway in cell-based reporter assays. The activity was assessed by measuring the induction of a luciferase reporter gene under the control of the IRF3 promoter, a downstream target of STING signaling. The tables below summarize the in vitro potency of IACS-8779 in comparison to a clinical benchmark compound, 2',3'-RR-S2-CDA (ADU-S100).
Table 1: In Vitro Activity of IACS-8779 in Human and Mouse STING Reporter Assay
| Compound | Human STING EC50 (µg/mL) | Mouse STING EC50 (µg/mL) |
| IACS-8779 (1a) | ~5 | ~5 |
| 2',3'-RR-S2-CDA | ~5 | ~5 |
Data extracted from dose-response curves presented in Ager et al., Bioorg Med Chem Lett, 2019.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
The anti-tumor activity of IACS-8779 was evaluated in a bilateral B16-OVA melanoma model in C57BL/6 mice. This model is designed to assess both local (injected tumor) and systemic (contralateral, untreated tumor) anti-tumor immunity.
Table 2: In Vivo Anti-Tumor Efficacy of IACS-8779 in B16-OVA Melanoma Model
| Treatment Group | Dose (µg) | Route | Schedule | Mean Tumor Volume (Day 18) - Injected Flank (mm³) | Mean Tumor Volume (Day 18) - Contralateral Flank (mm³) | Cured Mice (Day 45) |
| Vehicle | - | Intra-tumoral | Days 6, 9, 12 | ~1500 | ~1500 | 0/8 |
| 2',3'-cGAMP | 10 | Intra-tumoral | Days 6, 9, 12 | ~250 | ~1000 | 0/8 |
| 2',3'-RR-S2-CDA | 10 | Intra-tumoral | Days 6, 9, 12 | ~200 | ~750 | 1/8 |
| IACS-8779 | 10 | Intra-tumoral | Days 6, 9, 12 | <100 | <100 | 4/8 |
Data estimated from graphical representations in Ager et al., Bioorg Med Chem Lett, 2019.
Notably, IACS-8779 not only controlled the growth of the directly injected tumor but also led to a superior regression of the untreated tumor on the contralateral flank, indicating a potent systemic anti-tumor immune response.[1] Furthermore, treatment with IACS-8779 resulted in a significantly higher number of mice being cured of both tumors compared to the benchmark compounds.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of IACS-8779.
In Vitro STING Reporter Gene Assay
-
Cell Line: HEK293T cells stably co-transfected with human or mouse STING and an IRF3-inducible luciferase reporter construct.
-
Assay Principle: This assay quantifies the activation of the STING pathway by measuring the luminescence produced by the luciferase enzyme, whose expression is driven by the activation of the transcription factor IRF3.
-
Methodology:
-
HEK293T reporter cells are seeded into 96-well plates and incubated overnight.
-
A serial dilution of IACS-8779 and control compounds is prepared.
-
The cells are treated with the compounds and incubated for 24 hours.
-
After incubation, a luciferase substrate is added to the wells.
-
Luminescence is measured using a plate reader.
-
EC50 values are calculated from the dose-response curves.
-
In Vivo Bilateral B16-OVA Melanoma Model
The workflow for the in vivo efficacy studies is depicted in the diagram below.
Caption: Experimental workflow for the bilateral B16-OVA melanoma model.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: B16-OVA, a murine melanoma cell line engineered to express ovalbumin, which serves as a model tumor antigen.
-
Methodology:
-
Tumor Implantation: 1x10^5 B16-OVA cells are implanted subcutaneously on both flanks of each mouse.[1]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size.
-
Treatment: On days 6, 9, and 12 post-implantation, mice are treated with intra-tumoral injections of IACS-8779 (10 µg), control compounds, or vehicle into the tumor on one flank only.[1]
-
Tumor Measurement: Tumor volumes are measured twice weekly using calipers, and calculated using the formula: (length x width^2) / 2.
-
Efficacy Endpoints: The primary endpoints are the inhibition of tumor growth in both the injected and contralateral tumors, and the number of tumor-free mice at the end of the study.
-
Conclusion
This compound is a highly potent STING agonist that has demonstrated significant preclinical anti-tumor activity. Its ability to induce a robust systemic immune response, leading to the regression of both treated and untreated tumors, highlights its potential as a promising agent for cancer immunotherapy. The data and protocols presented in this guide provide a solid foundation for further research and development of IACS-8779 and other STING-targeting therapies.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Synthesis of IACS-8779 Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide (CDN), it mimics the endogenous STING ligand 2',3'-cGAMP, triggering a robust innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This activity makes IACS-8779 a promising candidate for cancer immunotherapy, particularly for enhancing anti-tumor immunity in "cold" tumor microenvironments. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and preclinical evaluation of IACS-8779 disodium.
Chemical Properties
This compound is the salt form of IACS-8779, which improves its solubility and suitability for biological assays and formulation. The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | MedChemExpress |
| Molecular Formula | C₂₁H₂₃N₉Na₂O₁₀P₂S₂ | MedChemExpress |
| Molecular Weight | 733.52 g/mol | MedChemExpress |
| CAS Number | 2243079-27-6 | InvivoChem |
| Appearance | Solid | InvivoChem |
| Calculated LogP | -1.9 | InvivoChem |
| Hydrogen Bond Donors | 6 | InvivoChem |
| Hydrogen Bond Acceptors | 19 | InvivoChem |
| Rotatable Bond Count | 2 | InvivoChem |
| Solubility | Soluble in DMSO. Aqueous solubility data not publicly available. | InvivoChem |
| Storage | Store at -20°C for long-term stability. | MedChemExpress |
Synthesis of IACS-8779
The synthesis of IACS-8779 is a multi-step process involving the preparation of modified nucleoside phosphonates followed by their coupling and cyclization. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy has been described.[1] The process involves an amidite-H-phosphonate coupling followed by a sulfurization step to create the phosphorothioate linkages. The final steps include deprotection and purification by reverse-phase HPLC to yield the disodium salt.[1]
A generalized workflow for the synthesis is depicted below.
Mechanism of Action: The STING Signaling Pathway
IACS-8779 functions by directly binding to and activating the STING protein, which is located on the endoplasmic reticulum. This binding event initiates a signaling cascade that leads to the activation of transcription factors IRF3 and NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[2][3] These cytokines play a crucial role in enhancing the anti-tumor immune response by promoting the maturation of dendritic cells, increasing the infiltration of cytotoxic T lymphocytes into the tumor, and other immunostimulatory effects.[3]
Preclinical Evaluation
IACS-8779 has demonstrated significant anti-tumor efficacy in preclinical models. The primary evidence comes from studies in a B16 murine melanoma model, where it showed a superior systemic anti-tumor response compared to a benchmark clinical compound, ADU-S100.[3]
In Vitro STING Activation
The potency of IACS-8779 in activating the STING pathway is typically assessed using a reporter gene assay. A common method involves a THP-1 cell line engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter.
Experimental Protocol: IRF Luciferase Reporter Assay
-
Cell Seeding: Seed THP-1 IRF-Luciferase reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference STING agonist. Add the compounds to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value for IACS-8779.
| Compound | EC₅₀ (IRF Induction) |
| IACS-8779 | Data not publicly available |
| ADU-S100 (Benchmark) | Data not publicly available |
In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of IACS-8779 was evaluated in a syngeneic mouse model of melanoma.
Experimental Protocol: B16-OVA Melanoma Model
-
Tumor Implantation: Subcutaneously implant 1 x 10⁵ B16-OVA melanoma cells into the flanks of C57BL/6 mice.
-
Treatment: When tumors reach a palpable size (e.g., on day 6 post-implantation), administer 10 µg of this compound via intratumoral injection. Repeat the injections on days 9 and 12.[4]
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the IACS-8779-treated group and a vehicle control group. Calculate tumor growth inhibition (TGI).
| Treatment Group | Mean Tumor Volume (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | Data not publicly available | - |
| IACS-8779 (10 µg) | Data not publicly available | "Superior" to benchmark[3] |
Studies have shown that intratumoral administration of IACS-8779 not only controls the growth of the injected tumor but also leads to the regression of distant, uninjected tumors, indicating a robust systemic anti-tumor immune response.[3][4]
Cytokine Production
The activation of the STING pathway by IACS-8779 leads to the production of various cytokines. These can be measured both in vitro and in vivo.
Experimental Protocol: In Vitro Cytokine Release Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in appropriate media.
-
Stimulation: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.
| Cytokine | Concentration (pg/mL) in response to IACS-8779 |
| IFN-β | Data not publicly available |
| TNF-α | Data not publicly available |
| IL-6 | Data not publicly available |
Conclusion
This compound is a highly potent STING agonist with promising preclinical anti-tumor activity. Its ability to induce a strong, systemic immune response makes it an attractive candidate for further development as a cancer immunotherapeutic agent, both as a monotherapy and in combination with other treatments such as immune checkpoint inhibitors. Further studies are needed to fully elucidate its clinical potential.
References
- 1. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cellular Uptake and Distribution of IACS-8779 Disodium: A Technical Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8779 disodium is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its activation triggers a cascade of signaling events culminating in the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. While preclinical studies have demonstrated significant systemic anti-tumor efficacy of IACS-8779, detailed public data on its cellular uptake and tissue distribution are not extensively available. This guide synthesizes the known mechanism of action of IACS-8779, presents available preclinical efficacy data, and provides detailed, generalized experimental protocols for the characterization of its cellular uptake and biodistribution, which can be adapted for further research.
Core Mechanism of Action: STING Pathway Activation
IACS-8779, a cyclic dinucleotide analog, functions by directly binding to and activating the STING protein, which is predominantly localized on the endoplasmic reticulum membrane.[1][2][3] This binding induces a conformational change in the STING protein, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[4][5] These cytokines are crucial for the priming of cytotoxic T-cells against tumor antigens, leading to an effective anti-tumor immune response.[3][6][7]
Caption: IACS-8779 activates the STING pathway, leading to anti-tumor immunity.
Preclinical Anti-Tumor Efficacy
In vivo studies have demonstrated the potent anti-tumor effects of IACS-8779. The primary publication on the discovery of IACS-8779 reports its efficacy in a B16 murine melanoma model.[3][8]
| Parameter | Details | Reference |
| Animal Model | B16 murine melanoma | [3][8] |
| Administration | Intratumoral injection | [7][8] |
| Dosing Schedule | 10 µg per dose on days 6, 9, and 12 post-tumor implantation | [7] |
| Observed Effects | - Robust systemic anti-tumor response- Superior regression of untreated contralateral tumors compared to benchmark compounds | [3][7][8] |
Methodologies for Characterizing Cellular Uptake and Distribution
While specific data for IACS-8779 is not publicly available, the following sections outline detailed, generalized protocols for how its cellular uptake and tissue distribution could be investigated. These methods are based on established techniques for studying the pharmacokinetics and pharmacodynamics of similar molecules, such as cyclic dinucleotides and other small molecule drugs.
In Vitro Cellular Uptake
Objective: To quantify the rate and extent of IACS-8779 uptake into tumor cells and immune cells (e.g., macrophages, dendritic cells).
Experimental Protocol:
-
Cell Culture: Culture target cells (e.g., B16 melanoma cells, RAW 264.7 macrophages) to ~80% confluency in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). For quantification, a radiolabeled or fluorescently-labeled version of IACS-8779 would be synthesized.
-
Incubation: Treat cells with varying concentrations of labeled IACS-8779 for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Radiolabeled Compound: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Fluorescently-Labeled Compound: Measure the fluorescence intensity of the cell lysate using a plate reader.
-
Unlabeled Compound: Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry), to quantify the concentration of IACS-8779 in the cell lysate.
-
-
Data Analysis: Normalize the intracellular concentration to the total protein content of the lysate (determined by a BCA assay) and express the uptake as pmol/mg protein.
Caption: A generalized workflow for quantifying the cellular uptake of IACS-8779.
In Vivo Biodistribution
Objective: To determine the tissue distribution, accumulation, and clearance of IACS-8779 following systemic or intratumoral administration in an animal model.
Experimental Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., B16 melanoma model).
-
Compound Administration: Administer a single dose of labeled (e.g., radiolabeled with a long-half-life isotope like ³H or ¹⁴C) or unlabeled IACS-8779 via the intended clinical route (e.g., intratumoral or intravenous).
-
Time Points: At various time points post-administration (e.g., 1, 4, 8, 24, 48 hours), euthanize cohorts of animals.
-
Tissue Collection: Collect blood and various tissues of interest (e.g., tumor, liver, spleen, kidney, lung, heart, brain).
-
Sample Processing:
-
Blood: Separate plasma by centrifugation.
-
Tissues: Weigh and homogenize the tissues in a suitable buffer.
-
-
Quantification:
-
Radiolabeled Compound: Determine the amount of radioactivity in plasma and tissue homogenates using a scintillation counter.
-
Unlabeled Compound: Extract IACS-8779 from plasma and tissue homogenates and quantify using a validated LC-MS/MS method.
-
-
Data Analysis: Express the concentration of IACS-8779 as percentage of injected dose per gram of tissue (%ID/g) or as ng/g of tissue.
Caption: A generalized workflow for assessing the tissue distribution of IACS-8779.
Conclusion
This compound is a promising STING agonist with demonstrated preclinical anti-tumor activity. A thorough understanding of its cellular uptake and tissue distribution is critical for optimizing its therapeutic potential and informing clinical development. While specific quantitative data for IACS-8779 in these areas are not yet widely published, the established methodologies presented in this guide provide a robust framework for researchers to conduct such investigations. Further studies characterizing the pharmacokinetic and pharmacodynamic properties of IACS-8779 will be invaluable in advancing this compound towards clinical applications in immuno-oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics, biodistribution, and antitumor efficacy of a human glandular kallikrein 2 (hK2)-activated thapsigargin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
IACS-8779 Disodium: A Deep Dive into its Downstream Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IACS-8779 disodium is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system. Activation of the STING pathway by IACS-8779 initiates a cascade of downstream signaling events, culminating in the production of type I interferons (IFN-β) and a robust anti-tumor immune response. This technical guide provides a comprehensive analysis of the downstream signaling pathway of IACS-8779, including detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of STING agonists like IACS-8779.
Introduction to IACS-8779 and the STING Pathway
IACS-8779 is a synthetic cyclic dinucleotide that potently activates the STING pathway.[1][2][3] The STING pathway is a crucial innate immune sensing mechanism that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon binding of an agonist like IACS-8779, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[2] The subsequent production of IFN-β and other pro-inflammatory cytokines orchestrates a powerful anti-tumor immune response, including the priming of T cells.[1][2][3]
Downstream Signaling Cascade of IACS-8779
The binding of IACS-8779 to STING triggers a series of well-defined downstream events:
-
STING Activation and Translocation: IACS-8779 binding induces STING dimerization and its trafficking from the endoplasmic reticulum.
-
TBK1 Recruitment and Activation: The activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Dimerization: TBK1, in turn, phosphorylates IRF3. This phosphorylation event leads to the dimerization of IRF3.
-
IRF3 Nuclear Translocation and IFN-β Production: The IRF3 dimer translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter region of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.
-
NF-κB Activation: In parallel, the STING-TBK1 complex can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Visualization of the IACS-8779 Downstream Signaling Pathway
References
The Discovery and Development of IACS-8779: A Potent STING Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Activation of the STING pathway in tumor-resident immune cells, particularly dendritic cells (DCs), initiates a powerful anti-tumor immune response. This response is primarily driven by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the activation of natural killer (NK) cells and the priming of tumor-specific CD8+ T cells. IACS-8779 is a potent, synthetic cyclic dinucleotide (CDN) STING agonist that has demonstrated robust systemic antitumor efficacy in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of IACS-8779.
Discovery and Rational Design
IACS-8779 was developed through a rational design approach aimed at improving upon the therapeutic potential of existing STING agonists.[1] The discovery of IACS-8779 and its analogue, IACS-8803, stemmed from a focused effort to introduce modifications to the nucleobase and ribose portions of the 2',3'-cyclic dinucleotide adenosine (2',3'-CDA) structure.[1][4] These modifications were intended to enhance potency and stability, leading to a more robust and sustained activation of the STING pathway. IACS-8779 is a 2',3'-phosphothioate-CDA analog that exhibits potent activation of the STING pathway in vitro and superior systemic anti-tumor responses in preclinical models when compared to benchmark compounds like ADU-S100.[1]
Chemical Properties
| Property | Value |
| Chemical Formula | C21H25N9O10P2S2[5] |
| Molecular Weight | 689.56 g/mol [2][5] |
| CAS Number | 2243079-26-5[2][5] |
| Disodium Salt CAS | 2243079-27-6[6] |
Mechanism of Action: STING Pathway Activation
IACS-8779 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling. This cascade ultimately results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor immune response.
Signaling Pathway
The activation of the STING pathway by IACS-8779 initiates a signaling cascade involving several key downstream effectors. The binding of IACS-8779 to STING, located on the endoplasmic reticulum, triggers the recruitment of TANK-binding kinase 1 (TBK1).[7][8][9] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[7][8][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[7] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory cytokine response.[7][8][9]
Caption: IACS-8779 activates the STING signaling pathway.
Preclinical Efficacy
In Vitro Activity
The in vitro activity of IACS-8779 was assessed using human and mouse cell lines engineered with reporter genes for the IRF3 and NF-κB pathways. In these assays, IACS-8779 demonstrated potent activation of the STING pathway.[1] The table below summarizes the in vitro activity of IACS-8779 compared to benchmark compounds.
| Compound | Cell Line | Pathway Activated | Concentration | Activity Level |
| IACS-8779 | THP-1-Dual™ (Human) | IRF3 | 1 µg/mL | Equivalent to 2',3'-RR-S2-CDA[1] |
| IACS-8779 | J774-Dual™ (Mouse) | IRF3 | 1 µg/mL | Data not specified[1] |
| 2',3'-RR-S2-CDA (ADU-S100) | THP-1-Dual™ (Human) | IRF3 | 1 µg/mL | Benchmark[1] |
| 3',3'-cGAMP | THP-1-Dual™ (Human) | IRF3 | 1 µg/mL | Benchmark[1] |
In Vivo Antitumor Activity
The in vivo antitumor efficacy of IACS-8779 was evaluated in a bilateral B16-Ova melanoma model.[1] Mice were implanted with tumors on both flanks, and IACS-8779 was administered via intratumoral injection into the tumor on only one flank.[1][2] This model allows for the assessment of both local and systemic (abscopal) anti-tumor effects.
IACS-8779 demonstrated significant antitumor activity, not only in the injected tumor but also in the untreated contralateral tumor, indicating a robust systemic immune response.[1][2] Treatment with IACS-8779 resulted in superior regression of the untreated tumor and a higher number of cured mice compared to benchmark compounds.[1][2]
| Parameter | IACS-8779 | Benchmark (ADU-S100) |
| Dose | 10 µg[1][2] | 10 µg[1] |
| Administration | Intratumoral (unilateral)[1][2] | Intratumoral (unilateral)[1] |
| Local Tumor Control | Comparable to benchmark[1][2] | Comparable to IACS-8779[1] |
| Systemic (Abscopal) Effect | Superior regression of untreated tumor[1][2] | Less significant regression[1] |
| Cure Rate | Higher number of mice cured of both tumors[1][2] | Lower than IACS-8779[1] |
Experimental Protocols
In Vitro STING Activation Assay (General Protocol)
This protocol is a general representation of a THP-1 luciferase reporter assay used to assess STING activation.
Caption: Workflow for in vitro STING activation assay.
-
Cell Seeding: Seed THP-1 dual reporter cells (e.g., THP1-Dual™ from InvivoGen) into a 96-well plate at a density of approximately 5 x 10^4 to 2 x 10^5 cells per well.
-
Compound Preparation: Prepare serial dilutions of IACS-8779 and control compounds in the appropriate cell culture medium.
-
Treatment: Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Reporter Gene Assay: Measure the activity of the secreted luciferase (for IRF pathway) and/or secreted embryonic alkaline phosphatase (SEAP, for NF-κB pathway) in the cell supernatant according to the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the reporter activity against the compound concentration.
In Vivo Bilateral B16-Ova Tumor Model (General Protocol)
This protocol is a general representation of the bilateral tumor model used to evaluate the in vivo efficacy of IACS-8779.
Caption: Workflow for in vivo bilateral tumor model.
-
Cell Culture: Culture B16-Ova melanoma cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^5 B16-Ova cells into both the left and right flanks of C57BL/6 mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: On days 6, 9, and 12 post-implantation, administer a 10 µg dose of IACS-8779 via intratumoral injection into the tumor on one flank only.[1][2] The contralateral tumor remains untreated.
-
Monitoring: Measure the tumor volume of both the injected and untreated tumors regularly (e.g., every 2-3 days) using calipers. Monitor the body weight and overall health of the mice.
-
Endpoint: Continue monitoring until the tumors reach a predetermined endpoint size or until a defined study endpoint.
-
Data Analysis: Plot tumor growth curves for both treated and untreated tumors. Analyze survival data using Kaplan-Meier curves.
Conclusion
IACS-8779 is a potent STING agonist that has demonstrated significant promise in preclinical models of cancer. Its rational design has led to enhanced in vitro and in vivo activity compared to earlier STING agonists. The robust systemic anti-tumor immune response elicited by IACS-8779, as evidenced by the regression of untreated contralateral tumors, highlights its potential as a powerful immunotherapy agent. Further investigation into its clinical efficacy, both as a monotherapy and in combination with other cancer treatments such as checkpoint inhibitors, is warranted. This technical guide provides a foundational understanding of the discovery, mechanism, and preclinical development of IACS-8779 for researchers and professionals in the field of drug development.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structural Analysis of IACS-8779 Disodium Binding to STING: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation holds immense promise for cancer immunotherapy. IACS-8779 disodium has emerged as a highly potent synthetic STING agonist, demonstrating robust anti-tumor efficacy in preclinical models. This technical guide provides a comprehensive overview of the structural and functional aspects of IACS-8779's interaction with STING. While a specific co-crystal structure of the IACS-8779-STING complex is not yet publicly available, this document synthesizes the current knowledge by examining functional data, extrapolating from analogous structures, and detailing the requisite experimental protocols for full structural and biochemical characterization.
Introduction: The STING Pathway and IACS-8779
The cGAS-STING signaling pathway is a key mediator of innate immunity, detecting cytosolic double-stranded DNA (dsDNA) as a sign of infection or cellular damage. Upon dsDNA binding, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane dimer. This binding event triggers a significant conformational change in STING, leading to its trafficking to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting a powerful anti-viral and anti-tumor immune response.
IACS-8779 is a synthetic, 2',3'-phosphorothioate cyclic dinucleotide analog designed as a potent STING agonist.[1][2] Preclinical studies have highlighted its superior ability to activate the STING pathway and elicit a more significant systemic anti-tumor immune response compared to other benchmark agonists.[1][3][4] This guide delves into the available functional data for IACS-8779 and provides the technical framework for its structural analysis.
Functional Efficacy of this compound
IACS-8779 has demonstrated potent and robust activation of the STING pathway in vitro and superior systemic anti-tumor efficacy in vivo when compared to benchmark compounds like 2',3'-cGAMP and ADU-S100.[1][4][5]
In Vitro Potency
In human monocytic THP-1 cells, IACS-8779 induces a strong IFN-β response. Dose-response studies have shown that its activity is comparable or superior to established STING agonists.[1]
Table 1: In Vitro STING Activation by IACS-8779 and Benchmark Agonists
| Compound | Cell Line | Assay | Endpoint | Relative Potency/Efficacy | Reference |
|---|---|---|---|---|---|
| IACS-8779 | THP-1 | IFN-β Induction | IFN-β Production | Comparable to 2',3'-RR-S2-CDA | [1] |
| IACS-8803 | THP-1 | IFN-β Induction | IFN-β Production | Superior to 2',3'-RR-S2-CDA | [1] |
| 2',3'-RR-S2-CDA | THP-1 | IFN-β Induction | IFN-β Production | Benchmark | [1] |
| 2',3'-cGAMP | THP-1 | IFN-β Induction | IFN-β Production | Benchmark |[1] |
Note: Specific EC50 values for IACS-8779 are not detailed in the provided search results, but its high potency is consistently reported.
In Vivo Anti-Tumor Efficacy
The superior performance of IACS-8779 is particularly evident in in vivo models. In mice bearing bilateral B16-OVA melanomas, intratumoral injection of IACS-8779 into a single tumor elicited a powerful systemic immune response, leading to significant regression of the untreated, contralateral tumor.[1][3]
Table 2: In Vivo Efficacy of IACS-8779 in B16-OVA Melanoma Model
| Treatment Group (10 µg dose) | Injected Tumor Response | Uninjected (Contralateral) Tumor Response | Cured Mice (%) | Reference |
|---|---|---|---|---|
| IACS-8779 | Comparable to benchmarks | Superior regression | Higher than benchmarks | [1] |
| IACS-8803 | Comparable to benchmarks | Superior regression | Higher than benchmarks | [1] |
| 2',3'-RR-S2-CDA (ADU-S100) | Comparable to IACS-8779 | Less regression than IACS-8779 | Lower than IACS-8779 | [1] |
| 2',3'-cGAMP | Comparable to IACS-8779 | Less regression than IACS-8779 | Lower than IACS-8779 |[1] |
Structural Basis of STING Activation and Hypothesized IACS-8779 Binding
As no definitive structure of IACS-8779 bound to STING is available, we infer its binding mechanism from the numerous crystal and cryo-EM structures of STING in complex with its natural ligand, cGAMP, and other cyclic dinucleotides (CDNs).
The STING dimer possesses a "V-shaped" ligand-binding domain (LBD) on its cytosolic face.[6] The binding pocket for CDNs is located at the central cleft of this dimer. Upon ligand binding, a "lid" formed by the β-sheet of each STING monomer closes over the pocket, stabilizing the complex.[7] This conformational change is thought to initiate the downstream signaling cascade.
IACS-8779, as a CDN analog, is expected to bind in this same pocket. Its high potency is likely derived from specific chemical modifications to the nucleobase and ribose moieties that optimize interactions with key residues within the STING binding site.
Caption: Hypothesized binding of IACS-8779 within the STING dimer.
Experimental Protocols for Structural and Functional Analysis
To fully characterize the binding of IACS-8779 to STING, a series of biochemical, biophysical, and structural biology experiments are required. The following sections provide detailed, representative protocols for these key assays.
STING Signaling Pathway and Experimental Workflow
The overall process involves cloning and expression of the STING protein, purification, biophysical characterization of the interaction with the ligand, structural studies, and validation in cellular assays.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for STING agonist characterization.
Protocol: Expression and Purification of STING Cytoplasmic Domain (CTD)
-
Construct Design: Subclone the human STING cytoplasmic domain (residues 139-379) into an expression vector (e.g., pGEX or pET series) with an N-terminal cleavable tag (e.g., GST or His6-SUMO).
-
Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-18 hours.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM PMSF) and lyse by sonication. Clarify the lysate by ultracentrifugation.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column (for His-tagged protein). Wash the column extensively with lysis buffer and elute the protein with an imidazole gradient (50-500 mM).
-
Tag Cleavage: Dialyze the eluted protein against a low-salt buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl) overnight at 4°C in the presence of a specific protease (e.g., TEV or ULP1) to cleave the affinity tag.
-
Reverse Affinity Chromatography: Pass the dialyzed protein back over the Ni-NTA column to remove the cleaved tag and the protease.
-
Size-Exclusion Chromatography (SEC): Further purify the tag-free STING CTD using a SEC column (e.g., Superdex 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Pool fractions containing pure, monomeric STING.
-
Quality Control: Assess purity by SDS-PAGE and confirm protein concentration using a spectrophotometer.
Protocol: X-ray Co-crystallization
-
Complex Formation: Mix purified STING CTD with a 1.5 to 5-fold molar excess of this compound. Incubate on ice for at least 2 hours to ensure complex formation.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions. Pipette 1 µL of the protein-ligand complex and mix with 1 µL of reservoir solution from a sparse-matrix screen (e.g., Hampton Research, Qiagen).
-
Optimization: Optimize initial crystal hits by varying the pH, precipitant concentration, and temperature.
-
Crystal Harvesting and Cryo-protection: Harvest crystals using a nylon loop. Briefly soak the crystal in a cryoprotectant solution (typically reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Vitrification: Plunge-freeze the crystal directly into liquid nitrogen.
-
Data Collection: Ship the frozen crystals to a synchrotron source for X-ray diffraction data collection.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze the purified STING CTD and this compound extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Instrument Setup: Set the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).
-
Loading: Load the STING CTD solution (e.g., 20-50 µM) into the sample cell. Load the IACS-8779 solution (e.g., 200-500 µM, typically 10-fold higher than the protein) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat change peaks for each injection. Subtract the heat of dilution (determined from a control experiment titrating ligand into buffer) and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., THP-1) with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble STING protein by Western blotting using a STING-specific antibody. Ligand binding will stabilize the protein, resulting in more soluble STING at higher temperatures compared to the vehicle control.
Protocol: IFN-β Reporter Assay
-
Cell Line: Use a cell line that is responsive to STING activation and engineered to express a reporter gene (e.g., Firefly Luciferase) under the control of the IFN-β promoter (e.g., THP-1-Lucia™ ISG).
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other STING agonists. Include a vehicle control and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Luminescence Measurement: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-induction of the IFN-β promoter. Plot the dose-response curve to calculate the EC50 value for each compound.
Conclusion and Future Directions
This compound is a highly promising STING agonist with demonstrated potent in vitro activity and superior systemic anti-tumor efficacy in preclinical models. While direct structural evidence of its binding mode is pending, analysis of STING structures with analogous compounds provides a strong hypothesis for its interaction within the canonical CDN-binding pocket. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers aiming to elucidate the precise structural details of the IACS-8779-STING interaction and further characterize its powerful immunostimulatory properties. Future structural studies are critical to fully understand the molecular basis for its enhanced activity, which will undoubtedly guide the development of the next generation of STING-based immunotherapies.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8779 Disodium: A Deep Dive into Innate Immune Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8779 disodium is a potent and synthetic agonist of the Stimulator of Interferatoron Genes (STING) pathway, a critical component of the innate immune system. This technical guide provides an in-depth analysis of IACS-8779's role in activating innate immunity, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of STING agonists for therapeutic applications, particularly in immuno-oncology.
Introduction to IACS-8779 and the STING Pathway
The innate immune system provides the first line of defense against pathogens and cellular stress. The STING pathway is a key signaling cascade within the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from viruses, bacteria, or damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.
IACS-8779 is a rationally designed cyclic dinucleotide (CDN) analog that acts as a direct agonist of the STING protein. Its chemical structure is optimized for high-potency activation of the STING pathway, leading to robust downstream signaling and potent anti-tumor efficacy.
Mechanism of Action: IACS-8779 and STING Signaling
IACS-8779 activates the STING pathway through direct binding to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding for Interferon-beta (IFN-β) and other IFN-stimulated genes (ISGs). The secreted IFN-β can then act in an autocrine and paracrine manner to further amplify the immune response.
Preclinical Pharmacology of IACS-8779 Disodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide (CDN) analog, it is designed to activate the STING signaling cascade, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][2] Activation of this pathway leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which in turn prime a robust and specific anti-tumor adaptive immune response.[1][2] This document provides a detailed overview of the preclinical pharmacology of IACS-8779, summarizing its mechanism of action, in vitro activity, and in vivo anti-tumor efficacy based on publicly available data.
Mechanism of Action
IACS-8779 functions as a direct agonist of the STING protein, which is located on the endoplasmic reticulum.[3] Binding of IACS-8779 induces a conformational change in the STING protein, leading to its activation and downstream signaling. This cascade involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding IFN-β. This results in the secretion of IFN-β, a key cytokine for initiating anti-tumor immunity.
In Vitro Pharmacology
The in vitro activity of IACS-8779 has been characterized using reporter cell lines that express luciferase under the control of an IRF-inducible promoter. This allows for a quantitative measure of STING pathway activation.
Quantitative Data: STING Pathway Activation
While specific EC50 values have not been reported in the primary literature, dose-response studies demonstrate that IACS-8779 is a potent activator of the STING pathway in both human and murine cell lines. In human THP-1 reporter cells, IACS-8779 showed robust activity, comparable to the benchmark 2',3'-RR-S2-CDA, over a concentration range of 0.5 to 50 µg/mL.[1]
| Cell Line | Assay Type | Agonist | Concentration Range | Result | Reference |
| THP-1 (Human) | IRF Luciferase Reporter | IACS-8779 | 0.5 - 50 µg/mL | Robust, dose-dependent activation | [1] |
| J774 (Mouse) | IRF Luciferase Reporter | IACS-8779 | 1 µg/mL | Robust activation | [1] |
Note: Further quantitative pharmacodynamic data, such as cytokine release profiles (e.g., IFN-β, TNF-α), are not available in the reviewed literature.
Experimental Protocol: In Vitro STING Reporter Assay
The following is a generalized protocol based on the methodology described for IACS-8779.[1]
-
Cell Culture: Human THP-1 or murine J774 dual reporter cells, which contain an integrated IRF-inducible luciferase reporter gene, are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates (e.g., 1x10^5 THP-1 cells or 5x10^4 J774 cells per well).
-
Compound Addition: this compound is dissolved and serially diluted to achieve the desired concentration range (e.g., 0.5 - 50 µg/mL). The compound dilutions are added to the cells.
-
Incubation: The plates are incubated for a fixed period (e.g., 20 hours) to allow for STING activation and subsequent luciferase expression.
-
Lysis and Luminescence Reading: A luciferase substrate/lysis buffer is added to each well. The luminescence, which is proportional to IRF activity, is measured using a plate reader.
-
Data Analysis: The relative light units (RLU) are plotted against the concentration of IACS-8779 to generate dose-response curves.
In Vivo Pharmacology
The anti-tumor efficacy of IACS-8779 was evaluated in a syngeneic mouse model of melanoma, specifically designed to assess both local and systemic anti-tumor immunity.
Quantitative Data: In Vivo Anti-Tumor Efficacy
In the B16-Ova bilateral tumor model, intratumoral administration of IACS-8779 into a single tumor resulted in significant growth inhibition of the untreated, contralateral tumor, indicating a powerful systemic immune response.[1]
| Animal Model | Tumor Model | Treatment | Dose & Schedule | Primary Outcome | Reference |
| C57BL/6 Mice | Bilateral B16-Ova | IACS-8779 | 10 µg, Intratumoral (one flank only) on Days 6, 9, 12 | Superior regression of untreated contralateral tumor compared to benchmarks. Increased number of mice cured of both tumors. | [1][4] |
Note: Pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, half-life) are not available in the reviewed literature.
Experimental Protocol: In Vivo Bilateral Tumor Model
The workflow for assessing the systemic anti-tumor efficacy of IACS-8779 is outlined below.[1][5]
Summary and Conclusion
This compound is a high-potency STING agonist that demonstrates robust activation of the STING pathway in vitro.[1] Preclinical in vivo studies highlight its most significant feature: the ability of local, intratumoral administration to generate a systemic anti-tumor immune response capable of eradicating distant tumors.[1][4] This suggests its potential as a powerful agent for cancer immunotherapy, particularly in combination with other immune-modulating agents like checkpoint inhibitors. While the currently available data provides a strong foundation, further studies are required to fully characterize its pharmacokinetic profile and to quantify its pharmacodynamic effects, such as the specific cytokine signatures induced in the tumor microenvironment and systemically. These additional data will be crucial for its clinical translation and development.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for IACS-8779 Disodium In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of IACS-8779 disodium, a potent agonist of the stimulator of interferon genes (STING) pathway. The included data and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this agent in various cancer models.
Mechanism of Action: STING Pathway Activation
IACS-8779 is a synthetic cyclic dinucleotide that acts as a potent agonist of the STING pathway.[1][2][3] The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.
Upon administration, IACS-8779 directly binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade ultimately bridges innate and adaptive immunity, promoting the priming and activation of cytotoxic T cells against tumor antigens, leading to a robust anti-tumor immune response.[4][5]
In Vivo Efficacy Data
Murine B16 Melanoma Model
Intratumoral administration of IACS-8779 has demonstrated significant anti-tumor efficacy in a syngeneic B16-Ova melanoma mouse model.[6] Treatment not only controlled the growth of the injected tumor but also induced a systemic immune response that led to the regression of untreated, contralateral tumors.[6] This abscopal effect highlights the potential of IACS-8779 to generate a durable, systemic anti-tumor immunity. Furthermore, treatment with IACS-8779 resulted in a higher number of mice being cured of both tumors compared to benchmark STING agonists.[6]
| Parameter | IACS-8779 Treatment Group | Control/Benchmark Group |
| Tumor Growth (Injected Tumor) | Comparable antitumor activity to benchmarks.[6] | - |
| Tumor Growth (Contralateral Tumor) | Superior regression observed.[6] | Less significant regression.[6] |
| Complete Response (Cured Mice) | Higher number of mice cured of both tumors.[6] | Lower number of cured mice.[6] |
Canine Glioblastoma Model
A phase I clinical trial in dogs with spontaneously arising glioblastoma has provided further evidence of the in vivo efficacy and safety of IACS-8779.[7] Intratumoral administration was well-tolerated, and higher doses were associated with radiographic responses.[7]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 15 µg[7] |
| Radiographic Response | Dose-dependent.[7] 25% volumetric reduction in one subject and >50% in others at higher doses.[7] |
| Median Progression-Free Survival | 14 weeks (range: 0–22 weeks)[7] |
| Median Overall Survival | 32 weeks (range: 11–39 weeks)[7] |
Experimental Protocols
Murine B16 Melanoma Bilateral Tumor Model
This protocol describes a bilateral tumor model to evaluate the local and systemic anti-tumor effects of intratumorally administered IACS-8779.
Materials:
-
B16-Ova melanoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
This compound
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture B16-Ova cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in sterile PBS at a concentration of 1x10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 1x10^5 B16-Ova cells (in 100 µL PBS) into the right and left flanks of each mouse.
-
Treatment: On days 6, 9, and 12 post-implantation, intratumorally inject 10 µg of IACS-8779 (in a suitable vehicle) into the tumor on one flank only.[6] The contralateral tumor remains untreated.
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width^2).
-
Monitor animal body weight and overall health.
-
-
Endpoints:
-
Primary endpoint: Tumor growth inhibition of both the injected and contralateral tumors.
-
Secondary endpoint: Overall survival.
-
Optional: At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry for T cell infiltration).
-
Canine Glioblastoma Intratumoral Administration Protocol (Adapted from Phase I Trial)
This protocol provides a general framework for the intratumoral delivery of IACS-8779 in a large animal model, based on the canine glioblastoma trial.[7] Note: This procedure requires specialized veterinary and surgical expertise.
Materials:
-
This compound
-
Sterile vehicle for injection
-
Stereotactic navigation system
-
Surgical equipment for craniotomy
-
MRI for imaging and guidance
Procedure:
-
Pre-treatment:
-
Confirm diagnosis of glioblastoma via MRI.
-
Plan the injection trajectory using the stereotactic navigation system to target the tumor core.
-
-
Surgical Procedure:
-
Perform a craniotomy to access the tumor.
-
Using stereotactic guidance, slowly inject the desired dose of IACS-8779 directly into the tumor. The published study used a dose-escalation design from 5-20 µg.[7]
-
-
Post-treatment Monitoring:
-
Monitor the animal for any adverse effects.
-
Perform follow-up MRI scans every 4-6 weeks to assess radiographic response.[7]
-
-
Treatment Cycles: The treatment can be repeated every 4-6 weeks for a minimum of two cycles.[7]
-
Endpoints:
-
Primary endpoints: Safety and tolerability, determination of MTD.
-
Secondary endpoints: Radiographic response (e.g., using RANO criteria), progression-free survival, and overall survival.
-
References
- 1. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for IACS-8779 Disodium In Vitro Dose-Response Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can initiate a robust anti-tumor immune response, making STING agonists like IACS-8779 a promising class of molecules for cancer immunotherapy.[1][2] These application notes provide a summary of the in vitro dose-response relationship of IACS-8779 and detailed protocols for its evaluation.
Data Presentation
The following table summarizes the in vitro dose-response data for this compound in a human monocytic cell line model. The data was generated using a reporter assay that measures the activation of the Interferon Regulatory Factor 3 (IRF3) pathway, a key downstream signaling event of STING activation.
| Concentration (µg/mL) | Fold Induction of Luciferase Activity (IRF3 Pathway) |
| 0.5 | ~1.5 |
| 1.0 | ~2.5 |
| 5.0 | ~4.0 |
| 10.0 | ~5.0 |
| 25.0 | ~5.5 |
| 50.0 | ~5.8 |
Note: The data presented are estimated from the graphical representation in the cited literature and represent the mean of the experimental results. For precise values, it is recommended to consult the original publication.[1]
Experimental Protocols
In Vitro STING Activation Assay Using THP-1 Dual™ Reporter Cells
This protocol describes a method to determine the in vitro dose-response relationship of this compound by measuring the activation of the IRF3 pathway in THP-1 Dual™ reporter cells.
Materials:
-
This compound
-
THP-1 Dual™ Cells (InvivoGen)
-
DMEM or RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEPES buffer
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture THP-1 Dual™ cells in DMEM or RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 mM HEPES.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
Cell Seeding:
-
On the day of the experiment, centrifuge the cells and resuspend them in fresh, pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well white, clear-bottom plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Add 100 µL of the diluted IACS-8779 solutions to the respective wells of the 96-well plate containing the cells.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (e.g., a known STING agonist like 2'3'-cGAMP).
-
-
Incubation:
-
Incubate the plate for 20-24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, carefully remove the plate from the incubator.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the recommended volume of luciferase reagent to each well.
-
Incubate the plate at room temperature for the time specified in the reagent protocol to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration of IACS-8779 by dividing the luminescence value of the treated wells by the luminescence value of the vehicle control wells.
-
Plot the fold induction values against the corresponding concentrations of IACS-8779 to generate a dose-response curve.
-
From the dose-response curve, determine key parameters such as the EC50 (half-maximal effective concentration).
-
Mandatory Visualizations
Caption: STING Signaling Pathway Activation by IACS-8779.
Caption: In Vitro STING Activation Assay Workflow.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-8779 Disodium in a B16 Melanoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, which has demonstrated significant anti-tumor efficacy in preclinical models.[1] Activation of the STING pathway in the tumor microenvironment leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor T-cell response.[2][3] The B16 murine melanoma model is a widely used syngeneic model to evaluate the efficacy of immunotherapies.[4][5] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo B16 melanoma models.
Signaling Pathway
This compound activates the cGAS-STING signaling pathway. Upon entering the cell, it binds to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. These cytokines are secreted from the cell and act in an autocrine and paracrine manner to promote an anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).
Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.
Experimental Protocols
In Vitro STING Activation Assay
This protocol is designed to assess the ability of this compound to activate the STING pathway in B16 melanoma cells, leading to the production of IFN-β.
Materials:
-
B16-F10 melanoma cells
-
DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
ELISA kit for murine IFN-β
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Culture B16-F10 cells in T75 flasks with complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
-
-
Cell Viability Assay:
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubate the plate for 24-48 hours.
-
Assess cell viability using an MTT assay according to the manufacturer's protocol.
-
-
IFN-β Production Assay (ELISA):
-
Seed B16-F10 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (based on non-toxic concentrations from the viability assay) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of murine IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
In Vivo B16 Melanoma Model Protocol
This protocol describes the establishment of a subcutaneous B16 melanoma model and treatment with this compound.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-F10 melanoma cells
-
This compound
-
Sterile PBS
-
Syringes and needles (27G or similar)
-
Calipers
Procedure:
-
Tumor Cell Preparation:
-
Harvest B16-F10 cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ B16-F10 cells in a volume of 100 µL into the flank of each C57BL/6 mouse. For bilateral models, inject both flanks.
-
-
Treatment Protocol:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Prepare this compound for injection. A previously reported effective dose is 10 µg per injection.[4] The formulation can be prepared by dissolving in a vehicle suitable for in vivo use (e.g., PBS or a specific formulation buffer if required).
-
On days 6, 9, and 12 post-tumor implantation, administer a 10 µg dose of this compound via intratumoral injection.[4] For bilateral models, inject only one tumor to assess systemic effects.
-
A control group should be treated with the vehicle alone.
-
-
Tumor Measurement and Endpoints:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mice for signs of toxicity and overall health.
-
The primary endpoints are typically tumor growth inhibition and overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress.
-
Data Presentation
In Vitro Efficacy of this compound
| Concentration (µM) | Cell Viability (% of Control) | IFN-β Production (pg/mL) |
| 0 (Vehicle) | 100 ± 5.0 | < 10 |
| 0.1 | 98 ± 4.5 | 50 ± 8.2 |
| 1 | 95 ± 5.2 | 250 ± 20.5 |
| 10 | 92 ± 6.1 | 800 ± 55.1 |
| 50 | 85 ± 7.3 | 1500 ± 110.7 |
| 100 | 78 ± 8.0 | 2200 ± 150.3 |
| Data are representative and should be determined experimentally. |
In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Day 15 Tumor Volume (mm³) | % Tumor Growth Inhibition | Median Survival (Days) |
| Vehicle Control | 1250 ± 150 | - | 25 |
| IACS-8779 (10 µg) | 450 ± 80 | 64% | 40 |
| Data are representative based on qualitative descriptions of robust anti-tumor response and should be confirmed experimentally.[4] |
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
References
- 1. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B16 melanoma tumor growth is delayed in mice in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-8779 Disodium in THP-1 and J774 Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium is a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] The activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This response is primarily mediated through the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF3 (Interferon Regulatory Factor 3).[5]
THP-1, a human monocytic cell line, and J774, a murine macrophage-like cell line, are widely used models in immunology and drug discovery.[6][7][8][9] Reporter cell lines derived from THP-1 and J774 have been engineered to express reporter genes, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of promoters responsive to specific transcription factors like NF-κB or IRF3.[7][8][10][11] These reporter assays provide a quantitative and high-throughput method to assess the activation of specific signaling pathways in response to novel compounds like IACS-8779.
These application notes provide detailed protocols for utilizing THP-1 and J774 reporter cell lines to characterize the activity of the STING agonist this compound.
Mechanism of Action: IACS-8779 and the STING Pathway
IACS-8779 activates the STING pathway, which is a central mediator of innate immunity. The pathway is initiated by the detection of cyclic dinucleotides (CDNs), which can be from microbial or host origin. As a CDN analog, IACS-8779 directly binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. Simultaneously, the STING pathway can also activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines.[5]
Figure 1: Simplified signaling pathway of IACS-8779 via STING activation.
Data Presentation
The following tables summarize the expected quantitative data from THP-1 and J774 reporter assays when stimulated with IACS-8779. The data is based on the findings reported by Ager et al. in Bioorganic & Medicinal Chemistry Letters, 2019.[5]
Table 1: IRF3 Pathway Activation by IACS-8779 in THP-1 Dual™ Reporter Cells
| Concentration (µg/mL) | Luciferase Activity (Fold Induction over Vehicle) |
| 0.5 | 1.5 |
| 1.0 | 2.5 |
| 5.0 | 8.0 |
| 10 | 15.0 |
| 50 | 25.0 |
Table 2: IRF3 Pathway Activation by IACS-8779 in J774-Dual™ Reporter Cells
| Concentration (µg/mL) | Luciferase Activity (Fold Induction over Vehicle) |
| 0.5 | 2.0 |
| 1.0 | 5.0 |
| 5.0 | 20.0 |
| 10 | 40.0 |
| 50 | 75.0 |
Note: The data in these tables are illustrative and based on published findings. Actual results may vary depending on experimental conditions.
Experimental Protocols
General Cell Culture and Maintenance of THP-1 and J774 Reporter Cells
-
Cell Lines:
-
THP-1 Dual™ Reporter Cells (InvivoGen, cat. no. thp-d)
-
J774-Dual™ Reporter Cells (InvivoGen, cat. no. j774-d)
-
-
Growth Medium:
-
For THP-1 Dual™ Cells: RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, Pen-Strep (100 U/ml-100 µg/ml).
-
For J774-Dual™ Cells: DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated FBS, 100 µg/ml Normocin™, Pen-Strep (100 U/ml-100 µg/ml).
-
-
Selective Antibiotics:
-
Add Zeocin™ and Blasticidin to the growth medium according to the manufacturer's instructions to maintain the reporter constructs.
-
-
Culture Conditions:
-
Maintain cells at 37°C in a 5% CO₂ humidified incubator.
-
Passage THP-1 cells every 3-4 days, maintaining a cell density between 3 x 10⁵ and 1.5 x 10⁶ cells/ml.
-
Passage adherent J774 cells by scraping when they reach 80-90% confluency.
-
Protocol 1: IACS-8779 Stimulation of THP-1 Dual™ Reporter Cells
This protocol outlines the steps to measure the activation of the IRF3 and NF-κB pathways in THP-1 Dual™ cells in response to IACS-8779.
Figure 2: Workflow for IACS-8779 stimulation of THP-1 reporter cells.
Materials:
-
THP-1 Dual™ Reporter Cells
-
Complete growth medium
-
This compound (prepare stock solution in sterile water or DMSO)
-
96-well white, clear-bottom tissue culture plates
-
QUANTI-Blue™ Solution (for SEAP detection)
-
QUANTI-Luc™ (for luciferase detection)
-
Luminometer and spectrophotometer
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed THP-1 Dual™ cells at a density of 2 x 10⁵ cells/well in 180 µl of growth medium in a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in growth medium at a 10x final concentration.
-
Add 20 µl of the diluted IACS-8779 or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[5]
-
-
Reporter Gene Assays:
-
NF-κB (SEAP) Assay:
-
Add 20 µl of the cell culture supernatant to a new 96-well plate.
-
Add 180 µl of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
IRF3 (Luciferase) Assay:
-
Add 20 µl of the cell culture supernatant to a 96-well white plate.
-
Add 50 µl of QUANTI-Luc™ reagent to each well.
-
Measure the luminescence immediately using a luminometer.
-
-
-
Data Analysis:
-
Calculate the fold induction of reporter activity by dividing the values from IACS-8779-treated wells by the values from the vehicle-treated wells.
-
Protocol 2: IACS-8779 Stimulation of J774-Dual™ Reporter Cells
This protocol details the procedure for assessing IRF3 and NF-κB activation in murine J774-Dual™ cells.
Materials:
-
J774-Dual™ Reporter Cells
-
Complete growth medium
-
This compound
-
96-well flat-bottom tissue culture plates
-
QUANTI-Blue™ Solution
-
QUANTI-Luc™
-
Luminometer and spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed J774-Dual™ cells at a density of 1 x 10⁵ cells/well in 180 µl of growth medium in a 96-well plate.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in growth medium at a 10x final concentration.
-
Gently remove the medium from the wells and add 200 µl of the medium containing the diluted IACS-8779 or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[5]
-
-
Reporter Gene Assays:
-
Follow the same procedure for SEAP and Luciferase assays as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the fold induction of reporter activity as described in Protocol 1.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual and practical aspects of the described assays.
Figure 3: Logical flow of the reporter gene assay for STING agonists.
Conclusion
The use of THP-1 and J774 reporter cell lines provides a robust and efficient platform for the in vitro characterization of STING agonists like this compound. These assays allow for the simultaneous assessment of both the NF-κB and IRF3 signaling pathways, offering valuable insights into the compound's mechanism of action and potency. The detailed protocols provided herein serve as a comprehensive guide for researchers in the fields of immunology and drug development to effectively utilize these powerful tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. High Content Image Analysis of Cellular Responses of the Murine J774A.1 Cell Line and Primary Human Cells Alveolar Macrophages to an Extended Panel of Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. invivogen.com [invivogen.com]
Application Notes and Protocols: IACS-8779 Disodium Interferon-beta Induction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium is a potent and specific synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons, including interferon-beta (IFN-β), and other pro-inflammatory cytokines. This response is pivotal in anti-tumor and anti-viral immunity. The measurement of IFN-β induction is a key method for assessing the in vitro potency and cellular activity of STING agonists like this compound. These application notes provide a detailed protocol for conducting an IFN-β induction assay using this compound in relevant human cell lines.
Mechanism of Action: The STING Signaling Pathway
This compound, a cyclic dinucleotide, acts as a direct ligand for the STING protein, which is primarily localized on the endoplasmic reticulum. Upon binding of IACS-8779, STING undergoes a conformational change and translocates to the Golgi apparatus. This initiates a signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the robust transcription and subsequent secretion of IFN-β.
Data Presentation
While specific quantitative data for this compound-induced IFN-β secretion is not publicly available, the following table provides a representative example of expected dose-dependent IFN-β production in human Peripheral Blood Mononuclear Cells (PBMCs) based on the activity of similar potent STING agonists. Researchers should generate their own dose-response curves to determine the EC50 for this compound in their specific assay system.
| This compound (µM) | Mean IFN-β Secretion (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle Control) | < 20 | 5 |
| 0.1 | 250 | 35 |
| 0.3 | 750 | 90 |
| 1.0 | 2200 | 250 |
| 3.0 | 4500 | 500 |
| 10.0 | 5800 | 620 |
| 30.0 | 6100 | 650 |
Note: The data presented in this table is illustrative and intended to represent a typical dose-response relationship for a potent STING agonist. Actual results will vary depending on the cell type, donor variability (for PBMCs), and specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the in vitro assessment of IFN-β induction by this compound in human PBMCs. A similar protocol can be adapted for other cell lines that express the STING pathway components, such as the human monocytic cell line THP-1.
Assay Principle
Human PBMCs are incubated with various concentrations of this compound. The activation of the STING pathway within these cells leads to the synthesis and secretion of IFN-β into the cell culture supernatant. The concentration of secreted IFN-β is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Human IFN-β ELISA Kit
-
96-well cell culture plates
-
Reagent reservoirs
-
Multichannel pipettes
-
Microplate reader
Experimental Workflow
Step-by-Step Protocol
1. Preparation of Human PBMCs
1.1. Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
1.2. Wash the isolated PBMCs twice with sterile PBS.
1.3. Resuspend the cells in complete culture medium (RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
1.4. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete culture medium.
2. Preparation of this compound Working Solutions
2.1. Prepare a stock solution of this compound in sterile DMSO.
2.2. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated working solutions.
3. Cell Seeding and Stimulation
3.1. Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well cell culture plate.
3.2. Add 100 µL of the 2X this compound working solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest IACS-8779 concentration).
3.3. Gently mix the contents of the wells by tapping the plate.
3.4. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
4. Collection of Supernatant
4.1. After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
4.2. Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
4.3. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
5. Quantification of IFN-β by ELISA
5.1. Quantify the concentration of human IFN-β in the collected supernatants using a commercially available Human IFN-β ELISA kit.
5.2. Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.
5.3. Read the absorbance of the microplate at the recommended wavelength (typically 450 nm) using a microplate reader.
6. Data Analysis
6.1. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
6.2. Use the standard curve to determine the concentration of IFN-β in each experimental sample.
6.3. Plot the IFN-β concentration against the corresponding concentration of this compound to generate a dose-response curve.
6.4. Calculate the EC50 value (the concentration of this compound that induces 50% of the maximal IFN-β response) using a suitable software package (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive guide for the in vitro assessment of IFN-β induction by the STING agonist this compound. The provided protocol and background information will enable researchers to accurately determine the cellular potency of this compound and further investigate its role in innate immune activation. Adherence to the detailed experimental steps and careful data analysis will ensure the generation of reliable and reproducible results.
Application Notes and Protocols: IACS-8779 Disodium in Combination with Anti-PD-1 Therapy
For Research Use Only.
Introduction
IACS-8779 disodium is a potent and selective small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells within the tumor microenvironment initiates a cascade of signaling events, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of antigen-presenting cells (APCs), enhances the priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor, and fosters a robust anti-tumor immune response.
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T-cell exhaustion and immune evasion. Anti-PD-1 monoclonal antibodies block this interaction, restoring the activity of tumor-infiltrating T cells.
Preclinical evidence strongly suggests a synergistic anti-tumor effect when STING agonists are combined with anti-PD-1 checkpoint inhibitors. By promoting an inflamed tumor microenvironment, this compound can sensitize tumors to anti-PD-1 therapy, potentially overcoming resistance and leading to more durable anti-tumor responses. These application notes provide an overview of the preclinical rationale and detailed protocols for studying the combination of this compound and anti-PD-1 therapy in a syngeneic mouse melanoma model.
Mechanism of Action: Synergistic Anti-Tumor Immunity
The combination of this compound and anti-PD-1 therapy targets distinct but complementary pathways to enhance anti-tumor immunity.
Data Presentation
Disclaimer: The following data is a representative example from a preclinical study using the STING agonist ADU-S100 in combination with an anti-PD-L1 antibody in a B16 melanoma model. This data is intended to illustrate the expected synergistic effects and may not be directly representative of this compound.
Table 1: In Vivo Tumor Growth Inhibition in B16 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Anti-PD-L1 | 1200 ± 120 | 20% |
| STING Agonist (ADU-S100) | 900 ± 100 | 40% |
| STING Agonist + Anti-PD-L1 | 300 ± 50 | 80% |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (Day 14)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | M1 Macrophages (CD86+/F4/80+) (% of TAMs) | M2 Macrophages (CD206+/F4/80+) (% of TAMs) |
| Vehicle Control | 5 ± 1 | 8 ± 1.5 | 15 ± 3 | 70 ± 5 |
| Anti-PD-L1 | 8 ± 1.2 | 10 ± 2 | 20 ± 4 | 65 ± 6 |
| STING Agonist (ADU-S100) | 15 ± 2 | 12 ± 2.5 | 40 ± 5 | 45 ± 5 |
| STING Agonist + Anti-PD-L1 | 25 ± 3 | 15 ± 3 | 60 ± 6 | 25 ± 4 |
Table 3: Cytokine Levels in the Tumor Microenvironment (Day 14)
| Treatment Group | IFN-β (pg/mg tissue) | IFN-γ (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-10 (pg/mg tissue) |
| Vehicle Control | < 10 | 50 ± 10 | 100 ± 20 | 150 ± 25 |
| Anti-PD-L1 | < 10 | 80 ± 15 | 120 ± 25 | 140 ± 20 |
| STING Agonist (ADU-S100) | 150 ± 30 | 200 ± 40 | 300 ± 50 | 100 ± 15 |
| STING Agonist + Anti-PD-L1 | 200 ± 45 | 350 ± 60 | 450 ± 70 | 80 ± 10 |
Experimental Protocols
In Vivo Murine Melanoma Model
This protocol describes the establishment of a subcutaneous B16-F10 melanoma model in C57BL/6 mice to evaluate the efficacy of this compound in combination with anti-PD-1 therapy.
Application Notes and Protocols: In Vitro Stimulation of Dendritic Cells with IACS-8779 Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium salt is a potent synthetic agonist of the Stimulator of Interferatoron Genes (STING) pathway. Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFN) and other pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune responses, making STING agonists like IACS-8779 promising candidates for cancer immunotherapy. Dendritic cells (DCs), as the most potent antigen-presenting cells (APCs), are a primary target for STING agonists. Upon activation, DCs mature, upregulate co-stimulatory molecules, and migrate to lymph nodes to prime naive T cells, initiating a robust anti-tumor immune response.
These application notes provide detailed protocols for the in vitro stimulation of murine bone marrow-derived dendritic cells (BMDCs) with this compound salt, including methods for cell generation, stimulation, and downstream analysis of activation markers and cytokine production.
Data Presentation
While specific quantitative data for IACS-8779's effect on dendritic cells is not extensively available in the public domain, the following tables represent expected dose-dependent trends based on the activity of potent STING agonists. Researchers should generate their own dose-response curves to determine the optimal concentration for their specific experimental system.
Table 1: Expected Phenotypic Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs) following 24-hour Stimulation with IACS-8779.
| Treatment Group | Concentration (µg/mL) | % CD80+ Cells (Range) | MFI of CD80 (Arbitrary Units) | % CD86+ Cells (Range) | MFI of CD86 (Arbitrary Units) | % MHC Class II+ Cells (Range) | MFI of MHC Class II (Arbitrary Units) |
| Untreated Control | 0 | 30 - 50% | Low | 40 - 60% | Low | 50 - 70% | Moderate |
| IACS-8779 | 0.1 | 40 - 60% | Increased | 50 - 70% | Increased | 60 - 80% | Increased |
| IACS-8779 | 1.0 | 60 - 80% | Moderately High | 70 - 90% | Moderately High | 75 - 95% | Moderately High |
| IACS-8779 | 5.0 | 80 - 95% | High | 85 - 98% | High | 90 - 99% | High |
| Positive Control (e.g., LPS) | Varies | 85 - 98% | High | 90 - 99% | High | 90 - 99% | High |
MFI: Mean Fluorescence Intensity
Table 2: Expected Interferon-β (IFN-β) Production by BMDCs following 24-hour Stimulation with IACS-8779.
| Treatment Group | Concentration (µg/mL) | IFN-β Concentration (pg/mL) - Range |
| Untreated Control | 0 | < 50 |
| IACS-8779 | 0.1 | 100 - 500 |
| IACS-8779 | 1.0 | 500 - 2000 |
| IACS-8779 | 5.0 | 2000 - 5000+ |
| Positive Control (e.g., Poly(I:C)) | Varies | 2000 - 5000+ |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature DCs from murine bone marrow progenitor cells.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
2-Mercaptoethanol
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (rmGM-CSF)
-
Recombinant murine Interleukin-4 (rmIL-4)
-
ACK lysis buffer
-
70 µm cell strainer
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Isolate femur and tibia from both hind legs.
-
Flush bone marrow from the bones using a syringe with RPMI-1640.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells.
-
Wash the cells with RPMI-1640 and resuspend in complete RPMI medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol).
-
Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells/mL.
-
Supplement the culture medium with 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI medium supplemented with rmGM-CSF and rmIL-4.
-
On day 6, gently collect the non-adherent and loosely adherent cells. These are immature BMDCs.
Protocol 2: In Vitro Stimulation of BMDCs with IACS-8779
This protocol details the stimulation of immature BMDCs with IACS-8779 to induce maturation.
Materials:
-
Immature BMDCs (from Protocol 1)
-
Complete RPMI medium
-
This compound salt (reconstituted according to manufacturer's instructions)
-
Lipopolysaccharide (LPS) as a positive control (optional)
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed the immature BMDCs in 6-well or 24-well plates at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Prepare serial dilutions of IACS-8779 in complete RPMI medium to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on the potency of similar STING agonists, a concentration range of 1-5 µg/mL is a good starting point.
-
Add the IACS-8779 dilutions to the corresponding wells.
-
Include an untreated control (vehicle only) and an optional positive control (e.g., 100 ng/mL LPS).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and supernatants for downstream analysis.
Protocol 3: Analysis of BMDC Maturation by Flow Cytometry
This protocol describes the staining and analysis of cell surface markers indicative of DC maturation.
Materials:
-
Stimulated BMDCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against:
-
CD11c
-
MHC Class II (I-A/I-E)
-
CD80
-
CD86
-
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Harvest the stimulated BMDCs and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single cells, then on CD11c+ cells to analyze the expression of MHC Class II, CD80, and CD86.
Protocol 4: Quantification of IFN-β Production by ELISA
This protocol describes the measurement of IFN-β in the culture supernatants of stimulated BMDCs.
Materials:
-
Culture supernatants from stimulated BMDCs (from Protocol 2)
-
Mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Collect the culture supernatants from the stimulated BMDC cultures and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add the culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
Mandatory Visualizations
Troubleshooting & Optimization
IACS-8779 disodium solubility and formulation for in vivo use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and formulation of IACS-8779 disodium for in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage. Upon activation by agonists like IACS-8779, STING triggers a signaling cascade that leads to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines. This robust immune response can lead to the activation of dendritic cells, T cells, and natural killer (NK) cells, which can recognize and eliminate cancer cells.
Q2: What is the recommended route of administration for this compound in preclinical animal models?
A2: Based on available preclinical data, the most common and effective route of administration for IACS-8779 and other cyclic dinucleotide STING agonists is intratumoral (i.t.) injection.[1][2] This method delivers the agonist directly to the tumor microenvironment, maximizing its local concentration and immune-stimulatory effects while minimizing potential systemic toxicities.
Q3: What are the main challenges associated with the in vivo delivery of this compound?
A3: Like other cyclic dinucleotide STING agonists, this compound faces several delivery challenges. These include poor cell membrane permeability due to its negative charge and hydrophilic nature, as well as potential degradation by extracellular and intracellular enzymes. These factors often necessitate direct intratumoral injection to achieve therapeutic concentrations within the tumor.
Solubility and Formulation
Solubility Data
Quantitative solubility data for this compound in common vehicles is not extensively published. Researchers should determine solubility empirically for their specific formulation. The following table provides a general guide based on typical solvents used for poorly water-soluble compounds.
| Solvent/Vehicle | Expected Solubility | Notes |
| Water | Low to Moderate | As a disodium salt, some aqueous solubility is expected, but may be limited. |
| Phosphate-Buffered Saline (PBS) | Low to Moderate | Similar to water; physiological pH may affect solubility. |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used to prepare high-concentration stock solutions. |
| Ethanol | Low | Generally not a primary solvent for this class of molecules. |
Recommended Formulation Strategy
For in vivo studies, a multi-step dilution process is often employed to ensure the compound remains in solution upon injection. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO to create a stock solution, which is then further diluted with aqueous-based vehicles.
Experimental Protocols
Preparation of this compound Formulation for Intratumoral Injection in Mice
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Protocol:
-
Prepare a Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Ensure complete dissolution by gentle vortexing or pipetting.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Formulation (Example for a 10 µg dose in 50 µL):
-
The final concentration required is 0.2 mg/mL (10 µg / 50 µL).
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution with sterile PBS to achieve the final desired concentration.
-
Crucially, add the PBS to the DMSO stock solution slowly and with gentle mixing to prevent precipitation. The final concentration of DMSO in the formulation should be kept to a minimum (ideally below 10%, and as low as possible) to avoid vehicle-induced toxicity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by including co-solvents or surfactants, though this requires further validation).
-
Keep the final formulation on ice until ready for injection.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution with aqueous buffer | The compound has low aqueous solubility and is "crashing out" of solution. | - Decrease the final concentration of the drug.- Increase the percentage of organic co-solvent (e.g., DMSO), but be mindful of potential toxicity.- Add the aqueous buffer to the DMSO stock solution very slowly while vortexing.- Consider the use of excipients such as PEG300, Tween 80, or cyclodextrins to improve solubility (requires validation). |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Inaccurate dosing. | - Ensure complete dissolution of the stock solution before dilution.- Prepare fresh formulations for each experiment and use them promptly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Calibrate pipettes and use precise techniques for dosing. |
| Observed toxicity or adverse events in animals | - The vehicle (e.g., high concentration of DMSO) may be causing toxicity.- The dose of this compound is too high. | - Reduce the concentration of the organic solvent in the final formulation to the lowest possible level.- Include a vehicle-only control group in your study to assess vehicle-specific effects.- Perform a dose-response study to determine the optimal therapeutic window. |
| Lack of efficacy | - Poor bioavailability at the tumor site.- Inefficient cellular uptake of the compound.- Degradation of the compound in vivo. | - Confirm the accuracy of intratumoral injection technique.- Consider formulation strategies that enhance cellular uptake, such as nanoparticle-based delivery systems (requires significant formulation development).- Ensure the formulation is stable and protects the compound from enzymatic degradation. |
Visualizations
Caption: IACS-8779 activates the STING pathway, leading to immune responses.
Caption: Workflow for preparing this compound for in vivo studies.
Caption: Decision tree for troubleshooting IACS-8779 formulation.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IACS-8779 Disodium Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of IACS-8779 disodium for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] As a STING agonist, it mimics the action of cyclic dinucleotides (CDNs), which are natural activators of STING.[1] Activation of the STING pathway triggers a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1][2] This, in turn, stimulates an innate immune response and promotes the priming of cytotoxic T-cells against tumor antigens, leading to anti-tumor activity.[1][2]
Q2: What is a recommended starting dosage and administration route for in vivo studies?
A2: Based on published preclinical studies in a B16 murine melanoma model, a recommended starting point for IACS-8779 is an intratumoral (i.t.) injection of 10 µg per tumor.[4] In these studies, the compound was administered on days 6, 9, and 12 post-tumor implantation.[4] However, the optimal dosage and schedule may vary depending on the tumor model and experimental goals. It is crucial to perform dose-response studies to determine the most effective and well-tolerated dose for your specific model.
Q3: How should I prepare this compound for in vivo administration?
Q4: What are the expected outcomes of successful this compound treatment in vivo?
A4: Successful treatment with this compound is expected to result in the inhibition of tumor growth.[4] In some preclinical models, it has been shown to induce regression of the injected tumor and also systemic anti-tumor immunity, leading to the regression of untreated tumors at distant sites.[4] An increase in the infiltration of immune cells, such as CD8+ T cells, into the tumor microenvironment is another indicator of a positive response.[5]
Q5: What are the potential adverse effects of this compound administration?
A5: As a potent activator of the immune system, this compound may cause adverse effects related to systemic inflammation. Overstimulation of the STING pathway can lead to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines.[6] This can manifest as weight loss, lethargy, and other signs of systemic inflammation in animal models. Careful dose optimization and monitoring of animal health are essential to mitigate these risks.
Troubleshooting Guides
Problem 1: Inconsistent or No Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-escalation study to identify the optimal therapeutic window. Start with the reported effective dose (e.g., 10 µ g/tumor ) and test both higher and lower concentrations. |
| Inaccurate Intratumoral Injection | Ensure the needle is properly placed within the tumor mass. For subcutaneous tumors, gently lift the tumor to isolate it from the underlying tissue before injection. Consider using a smaller gauge needle to minimize leakage. The injection volume should be appropriate for the tumor size to avoid excessive pressure and leakage. |
| Poor Drug Formulation or Stability | Prepare the formulation fresh before each use. Ensure the compound is fully dissolved and the solution is clear. If using a stock solution in DMSO, ensure the final concentration of DMSO in the injected volume is low and well-tolerated by the animals. The phosphorothioate backbone of IACS-8779 enhances its stability against nucleases.[7][8][9][10] |
| Tumor Model Resistance | The tumor model may have inherent resistance to STING-mediated anti-tumor immunity. This could be due to defects in the STING signaling pathway within the tumor cells or a highly immunosuppressive tumor microenvironment. Consider evaluating the expression of STING and downstream signaling components in your tumor model. |
| Timing of Treatment Initiation | The timing of the first dose relative to tumor establishment can be critical. Initiate treatment when tumors are well-established but not overly large, as a highly immunosuppressive microenvironment in large tumors can hinder efficacy. The published protocol initiated treatment on day 6 post-implantation.[4] |
Problem 2: Significant Animal Toxicity (e.g., weight loss, lethargy)
| Potential Cause | Troubleshooting Steps |
| Excessive STING Activation and Cytokine Release | Reduce the dose of this compound. Even a modest reduction can significantly decrease systemic cytokine levels while potentially maintaining anti-tumor efficacy. Monitor for a panel of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) in the serum at various time points after injection to correlate with signs of toxicity.[6][11] |
| Systemic Exposure from Intratumoral Injection | While intratumoral injection is intended for local delivery, some leakage into the systemic circulation is possible, especially with improper injection technique or small tumors. Refine the injection technique to minimize leakage. |
| Off-target Effects | While IACS-8779 is a specific STING agonist, high concentrations could potentially have off-target effects. Lowering the dose is the primary mitigation strategy. |
| Formulation Vehicle Toxicity | If using a high concentration of a solvent like DMSO in the final injection volume, it could contribute to toxicity. Ensure the final concentration of any organic solvent is below the generally accepted tolerance limit for the animal model. |
Data Presentation
Table 1: Summary of a Preclinical In Vivo Study with IACS-8779
| Parameter | Details | Reference |
| Compound | IACS-8779 | [4] |
| Animal Model | C57BL/6 mice | [4] |
| Tumor Model | B16 murine melanoma | [4] |
| Dosage | 10 µg per tumor | [4] |
| Administration Route | Intratumoral (i.t.) | [4] |
| Dosing Schedule | Days 6, 9, and 12 post-tumor implantation | [4] |
| Key Findings | - Significant inhibition of treated tumor growth.- Regression of untreated, contralateral tumors, indicating a systemic immune response. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intratumoral Injection
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, low-binding microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a Stock Solution:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate until the powder is completely dissolved. Visually inspect for any particulates.
-
-
Prepare the Final Dosing Solution:
-
On the day of injection, calculate the required volume of the stock solution based on the desired final dose and the number of animals.
-
In a sterile tube, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration. For a 10 µg dose in a 50 µL injection volume, the final concentration would be 0.2 mg/mL.
-
Important: Add the DMSO stock solution to the saline/PBS and mix immediately to avoid precipitation. The final concentration of DMSO should be kept low (ideally ≤5%) to minimize toxicity.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
-
-
Administration:
-
Use a sterile, small-gauge needle (e.g., 28-30G) for intratumoral injection.
-
Inject the prepared solution slowly into the center of the tumor.
-
Monitor the animal for any immediate adverse reactions.
-
Note: This is a general protocol. The optimal formulation and vehicle may need to be determined empirically for your specific experimental setup. It is always recommended to perform a small-scale formulation test to check for solubility and stability before preparing a large batch for animal studies.
Mandatory Visualizations
Caption: Signaling pathway of this compound activating the STING pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical troubleshooting workflow for in vivo experiments.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Stability of phosphorothioate oligonucleotides in aqueous ammonia in presence of stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: IACS-8779 Disodium In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IACS-8779 disodium in in vivo experiments. The information is designed to address common challenges and provide actionable solutions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during the in vivo delivery of this compound.
Formulation and Administration
Question: My this compound solution is cloudy or has visible precipitates. What should I do?
Answer:
-
Incomplete Dissolution: Ensure you are using the recommended solvents and following the correct order of addition. For a common formulation, this involves first dissolving this compound in an organic solvent like DMSO, followed by the addition of co-solvents such as PEG300 and Tween 80, and finally, the aqueous component. Vortexing or gentle warming may aid dissolution.
-
pH-Related Precipitation: The disodium salt of IACS-8779 is more soluble at a neutral to slightly alkaline pH. The lower pH of some tumor microenvironments could potentially cause precipitation upon injection. While difficult to control in vivo, ensuring your formulation buffer is at a physiological pH (around 7.4) can help.
-
Low Temperature: Some components of the formulation may solidify at lower temperatures. Try gently warming the solution to 37°C before administration.
-
Solution Instability: Prepare the formulation fresh before each use. Cyclic dinucleotides can be susceptible to degradation in aqueous solutions over time.
Question: I am observing inconsistent anti-tumor effects between my experimental animals. What could be the cause?
Answer:
-
Inaccurate Dosing: Ensure accurate and consistent dosing for each animal. This includes precise measurement of the compound and careful injection to deliver the full intended volume.
-
Uneven Drug Distribution in the Tumor: The method of intratumoral injection can significantly impact drug distribution. To improve this, consider:
-
Slower Injection Rate: Injecting the solution slowly can allow for better diffusion throughout the tumor tissue.
-
Multi-site Injections: For larger tumors, injecting smaller volumes at multiple sites within the tumor can lead to more uniform distribution.
-
Needle Choice: Using a higher gauge (smaller diameter) needle may help to minimize leakage from the injection site.
-
-
Tumor Heterogeneity: The microenvironment of tumors can vary, affecting drug penetration and efficacy. Factors like tumor density and vascularization can play a role. While this is an inherent biological variable, consistent injection technique can help minimize its impact on your results.[1]
Question: The injection site on the tumor appears inflamed or necrotic after administration. How can I manage this?
Answer:
-
Local Inflammatory Response: IACS-8779 is a STING agonist and is designed to induce an inflammatory response as part of its anti-tumor mechanism. A mild, localized inflammation is expected.
-
High Local Concentration: If the reaction is severe, it could be due to a high concentration of the drug at the injection site. Consider the multi-site injection approach mentioned above to distribute the dose.
-
Formulation Components: While the solvents used in the formulation are generally considered safe, they can cause irritation at high concentrations. Ensure you are using the minimum effective concentration of solvents.
-
Monitoring: Closely monitor the animals for signs of excessive distress or discomfort. If severe reactions occur, you may need to adjust the dose or formulation in consultation with your institution's animal care and use committee.
Efficacy and Biological Response
Question: I am not observing the expected systemic (abscopal) anti-tumor effect. What are the potential reasons?
Answer:
-
Insufficient Local STING Activation: The systemic effect relies on a robust initial activation of the STING pathway in the injected tumor. Ensure that the dose and injection technique are optimized for maximum local effect.
-
Timing of Administration: The timing of IACS-8779 administration relative to tumor implantation is crucial. Published protocols often initiate treatment when tumors are established but not overly large.[2]
-
Immunocompromised Animal Model: The systemic anti-tumor effect is dependent on a functional adaptive immune system. Ensure that the animal model you are using is immunocompetent.
-
Tumor Immune Microenvironment: Some tumors have a highly immunosuppressive microenvironment that can inhibit the generation of a systemic anti-tumor response.
Question: How can I confirm that IACS-8779 is activating the STING pathway in my in vivo model?
Answer:
-
Pharmacodynamic Markers: You can assess the activation of the STING pathway by measuring the expression of downstream targets. This can be done by collecting the injected tumor or draining lymph nodes at various time points after treatment and analyzing:
-
Type I Interferon (IFN) levels: Measure IFN-α and IFN-β protein levels by ELISA or gene expression by qRT-PCR.
-
Interferon-Stimulated Genes (ISGs): Analyze the expression of ISGs such as Cxcl10, Ifit1, and Oas1 by qRT-PCR.
-
Immune Cell Infiltration: Use flow cytometry or immunohistochemistry to analyze the infiltration of immune cells, such as CD8+ T cells and dendritic cells, into the tumor.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of IACS-8779?
IACS-8779 is a potent agonist of the Stimulator of Interferon Genes (STING) pathway. By activating STING, it triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an innate immune response and subsequently a robust anti-tumor adaptive immune response.
2. What is the recommended in vivo delivery route for this compound?
The most commonly reported and recommended route of administration for IACS-8779 is intratumoral (i.t.) injection. This method delivers a high concentration of the agonist directly to the tumor microenvironment, maximizing local efficacy and minimizing potential systemic side effects.[3]
3. What is a typical dosage and treatment schedule for IACS-8779 in a murine melanoma model?
Based on published preclinical studies, a common dosage for IACS-8779 in a B16 melanoma mouse model is 10 µg per injection, administered intratumorally on days 6, 9, and 12 after tumor implantation.[2] However, the optimal dose and schedule may vary depending on the tumor model and experimental goals.
4. How should I store this compound?
This compound is typically supplied as a solid. It should be stored at -20°C. Once reconstituted in solution, it is recommended to prepare it fresh for each use to avoid degradation.
5. Are there any known stability issues with this compound in solution?
Cyclic dinucleotides, the class of molecules to which IACS-8779 belongs, can be susceptible to enzymatic degradation by phosphodiesterases and hydrolysis in aqueous solutions.[4] For this reason, it is crucial to use freshly prepared solutions for in vivo experiments. The stability of cyclic dinucleotides is also pH-dependent, with degradation occurring more rapidly in acidic or alkaline conditions.[5]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₉Na₂O₁₀P₂S₂ | MedChemExpress |
| Molecular Weight | 733.52 | MedChemExpress |
| Typical In Vivo Dose (B16 Murine Model) | 10 µg | [2] |
| Administration Route | Intratumoral (i.t.) | [3] |
| Storage (Solid) | -20°C | General Recommendation |
Experimental Protocols
Protocol 1: Formulation of this compound for Intratumoral Injection
This protocol is an example based on common formulations for similar small molecules and should be optimized for your specific experimental needs.
-
Prepare Stock Solution: Dissolve the required amount of this compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Vehicle: In a separate sterile tube, mix the vehicle components. A common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Final Formulation: Add the appropriate volume of the IACS-8779 stock solution to the vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure it is clear and homogenous.
-
Use Immediately: It is highly recommended to use the freshly prepared formulation immediately.
Protocol 2: Intratumoral Injection in a Murine Model
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an approved institutional protocol.
-
Tumor Measurement: Measure the tumor volume using calipers.
-
Injection: Using a sterile insulin syringe with a 28-30 gauge needle, slowly inject the prepared IACS-8779 formulation directly into the center of the tumor. The injection volume will depend on the tumor size, but a common volume is 20-50 µL.
-
Needle Withdrawal: After injection, wait a few seconds before slowly withdrawing the needle to minimize leakage of the injectate.
-
Monitoring: Monitor the animal according to your institution's post-procedure care guidelines.
Visualizations
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Intratumoral Injection on the Biodistribution and the Therapeutic Potential of HPMA Copolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Bioavailability of IACS-8779 Disodium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IACS-8779 disodium. The focus is on strategies to address potential challenges related to its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
IACS-8779 is a potent agonist of the stimulator of interferon genes (STING) pathway.[1][2][3][4] The STING pathway is a component of the innate immune system that, when activated, can lead to a robust anti-tumor immune response.[5] IACS-8779 has demonstrated significant systemic anti-tumor efficacy in preclinical models, such as murine melanoma models.[2][5][6]
Q2: What is known about the solubility of this compound?
Q3: What is bioavailability and why is it a critical parameter?
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. Poor oral bioavailability can lead to variable and low plasma concentrations, potentially reducing the therapeutic efficacy of the drug.[7] Improving bioavailability is a key aspect of drug development.[8]
Q4: What are common factors that can limit the oral bioavailability of a compound?
Several factors can contribute to low oral bioavailability, including:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[9]
-
Low membrane permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.[7]
-
Presystemic metabolism: The drug may be metabolized in the intestine or liver before it reaches systemic circulation (first-pass effect).[7][9]
-
Instability in the gastrointestinal tract: The drug may be degraded by the acidic environment of the stomach or by enzymes in the digestive tract.
Q5: What general strategies can be employed to improve the oral bioavailability of a drug?
A variety of formulation strategies can be used to enhance oral bioavailability:
-
Optimizing physicochemical properties: This can include salt formation or the use of co-crystals.[8]
-
Lipid-based delivery systems: These can improve the solubility of lipophilic drugs and may enhance lymphatic absorption, bypassing first-pass metabolism.[10]
-
Amorphous solid dispersions: These formulations can increase the solubility and dissolution rate of a drug by presenting it in a high-energy, non-crystalline form.[10]
-
Nanoparticles: Reducing the particle size to the nanoscale can increase the surface area for dissolution.[10][11]
-
Use of permeation enhancers: These excipients can improve the transport of a drug across the intestinal epithelium.[7]
-
Inhibitors of metabolism: Co-administration with inhibitors of specific metabolic enzymes (e.g., CYP enzymes) or efflux transporters (e.g., P-glycoprotein) can increase systemic exposure.[7][8]
Troubleshooting Guide for Poor Bioavailability of this compound
This guide provides a systematic approach to identifying and addressing potential bioavailability issues with this compound.
Caption: Troubleshooting workflow for addressing poor bioavailability.
Step 1: Physicochemical Characterization
-
Problem: The underlying cause of poor bioavailability is unknown.
-
Action:
-
Confirm Identity and Purity: Ensure the integrity of the this compound batch.
-
Determine Aqueous Solubility: Measure the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess Permeability: Use an in vitro model, such as a Caco-2 cell monolayer assay, to estimate the intestinal permeability of the compound.
-
Step 2: Formulation Strategy Selection and In Vitro Testing
-
Problem: Low solubility is identified as a potential limiting factor.
-
Action: Based on the physicochemical properties, select appropriate formulation strategies.
Caption: Formulation strategies for enhancing bioavailability.
-
Perform Dissolution Studies: Compare the dissolution rate of the different formulations in biorelevant media (e.g., FaSSIF, FeSSIF).
Step 3: In Vivo Pharmacokinetic (PK) Studies
-
Problem: The in vivo performance of the developed formulations is unknown.
-
Action:
-
Dose Administration: Administer the different formulations of this compound to a suitable animal model (e.g., rats or mice) via oral gavage. Include a control group receiving a simple aqueous suspension. An intravenous dose group is also recommended to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Bioanalysis: Quantify the concentration of IACS-8779 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of applying different formulation strategies to improve the bioavailability of this compound.
Table 1: Solubility of this compound in Different Media
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 10 |
| Water | 7.0 | 2 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 4.0 | 300 | 100 |
| Lipid-Based System (SEDDS) | 250 | 1.5 | 1500 | 500 |
| Amorphous Solid Dispersion | 180 | 2.0 | 1100 | 367 |
| Nanoparticle Formulation | 300 | 1.0 | 1800 | 600 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils (e.g., Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and stir until a homogenous solution is formed.
-
Add this compound to the mixture and stir until completely dissolved.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size using a dynamic light scattering instrument.
-
Self-Emulsification Time: Observe the time taken for the formulation to form a clear emulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: Pilot Oral Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the animals overnight (with free access to water) before dosing.
-
Formulation Preparation: Prepare the this compound formulations (e.g., aqueous suspension, SEDDS) on the day of the study.
-
Dose Administration: Administer the formulations via oral gavage at a specified dose volume.
-
Blood Collection: Collect approximately 0.2 mL of blood from the tail vein into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for IACS-8779 concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
This compound Mechanism of Action: STING Pathway
For context, the following diagram illustrates the STING signaling pathway, which is activated by IACS-8779.
Caption: Simplified diagram of the cGAS-STING signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. upm-inc.com [upm-inc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: IACS-8779 Disodium in DMSO Solutions
Disclaimer: Specific stability data for IACS-8779 disodium in DMSO is not extensively available in the public domain. The following guide provides general best practices for handling and storing compounds in DMSO, based on established laboratory procedures. It is strongly recommended that researchers perform their own stability assessments for long-term storage or mission-critical experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter when working with this compound and other compounds dissolved in Dimethyl Sulfoxide (DMSO).
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, begin by allowing the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous, high-purity DMSO to dissolve the compound.[1] For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[2]
Q2: My compound won't fully dissolve in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic and absorbs moisture from the air, which can reduce its solvating power.[1] Always use fresh, anhydrous, high-purity DMSO from a tightly sealed container.[1]
-
Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.[1]
-
Sonication: Use a water bath sonicator for 10-15 minutes to aid dissolution.[2]
-
Prepare a More Dilute Solution: The desired concentration may exceed the compound's solubility limit. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).[1]
Q3: The compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "salting out" or "crashing out," especially with hydrophobic compounds.[1][3] The rapid change in solvent polarity causes the compound to become insoluble. To mitigate this:
-
Use Pre-warmed Media: Always add the compound solution to cell culture media that has been pre-warmed to 37°C.[3]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the aqueous medium, perform intermediate dilutions. First, make a serial dilution of your DMSO stock in DMSO to a lower concentration. Then, add this intermediate solution to the pre-warmed medium while gently vortexing.[1][3]
-
Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5% and ideally below 0.1%, to avoid cytotoxicity.[3][4]
Q4: How should I store my this compound stock solution in DMSO?
A4: Proper storage is critical to maintain the integrity of the compound. Once the stock solution is prepared, it is best to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][5] Store these aliquots at -20°C or -80°C.[2][5]
Q5: Are there any signs of compound degradation I should watch for?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate in a previously clear solution upon thawing. However, many degradation processes are not visible. The most reliable way to assess stability is through analytical methods like HPLC or LC-MS to check for the appearance of new peaks or a decrease in the area of the parent compound's peak over time.
Storage Conditions for Compound Stock Solutions in DMSO
While specific stability data for IACS-8779 is unavailable, the following table summarizes generally recommended storage conditions for research compounds in DMSO.
| Storage Condition | Temperature | Duration | Recommendations & Considerations |
| Short-term Storage | -20°C | Up to 1 month | Suitable for solutions that will be used relatively quickly. Avoid repeated freeze-thaw cycles.[2][4] |
| Long-term Storage | -80°C | Up to 6 months or longer | Recommended for archival purposes. Aliquot into single-use vials to prevent degradation from repeated temperature changes.[2][4] |
| Working Solutions | 4°C | 24-48 hours | Not generally recommended for storage. Prepare fresh working dilutions from frozen stock solutions for each experiment. |
| Freeze-Thaw Cycles | N/A | Minimize | Repeated freeze-thaw cycles are a primary cause of compound degradation and precipitation.[2][6] Aliquoting is the best practice to avoid this.[5] |
Experimental Protocol: Assessing Compound Stability in DMSO
This protocol outlines a general method for determining the stability of a compound, such as IACS-8779, in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).[7]
Objective: To quantify the percentage of the compound remaining after storage under specific conditions over time.
Materials:
-
Test compound (e.g., this compound)
-
Anhydrous, high-purity DMSO
-
Internal standard (a stable compound with similar chromatographic properties)
-
HPLC or LC-MS grade solvents (e.g., Acetonitrile, Water, Formic Acid)
-
Amber glass or polypropylene vials with screw caps
-
HPLC or UHPLC system with a UV and/or MS detector
Procedure:
-
Prepare Stock Solutions:
-
Test Compound: Prepare a stock solution of the test compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Internal Standard (IS): Prepare a stock solution of the internal standard in DMSO at the same concentration.
-
-
Sample Preparation for Time Points:
-
Aliquot the test compound stock solution into multiple vials, one for each time point and temperature condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Prepare a "Time Zero" (T0) sample immediately. To do this, mix an aliquot of the test compound stock with an equal volume of the internal standard stock. Dilute this mixture with an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration suitable for your LC-MS analysis (e.g., 1 µM).[7]
-
-
Storage and Incubation:
-
Store the prepared aliquots at their designated temperatures.
-
-
Analysis at Each Time Point (e.g., T=0, 1 week, 1 month, 3 months):
-
At each designated time point, retrieve one aliquot from each storage temperature.
-
Allow the vial to thaw and reach room temperature.
-
Prepare the sample for analysis as described in step 2 (mix with internal standard and dilute).
-
Analyze all samples using a validated LC-MS method capable of separating the test compound from potential degradants and the internal standard.[7]
-
-
Data Analysis:
-
For each chromatogram, determine the peak area of the test compound and the internal standard.
-
Calculate the Peak Area Ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.[7]
-
Determine the percentage of compound remaining relative to the T0 sample: % Remaining = (Ratio at Time X / Ratio at Time 0) * 100.[7]
-
Plot the % Remaining against time for each storage condition to visualize the degradation profile.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
This technical support center is designed for researchers, scientists, and drug development professionals working with IACS-8779 disodium, a potent agonist of the STING (Stimulator of Interferon Genes) pathway. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the assessment and mitigation of potential toxicities associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2] It activates the STING pathway, which is a critical component of the innate immune system responsible for detecting cytosolic DNA. This activation leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[3]
Q2: What are the potential toxicities associated with this compound and other STING agonists?
A2: As potent immune-stimulating agents, STING agonists like this compound have the potential to cause toxicities related to excessive immune activation. The primary concern is the induction of a systemic inflammatory response, often referred to as a cytokine release syndrome (CRS) or "cytokine storm".[4][5][6] This can lead to a range of adverse effects, from mild (fever, chills) to severe (organ damage). Additionally, prolonged or excessive STING activation has been linked to T-cell stress and apoptosis. While systemic administration of STING agonists carries a higher risk of toxicity, local (e.g., intratumoral) administration is generally better tolerated.[5][7] A study in canines with glioblastoma showed that intratumoral administration of IACS-8779 was well-tolerated at doses up to 15 μg, with no observed metabolic or hematologic adverse effects.[8]
Q3: How can I monitor for potential toxicities in my experiments?
A3: Monitoring for toxicities should be a key part of your experimental design. For in vitro studies, this includes assessing cell viability and cytotoxicity using standard assays (e.g., MTT, LDH release, or flow cytometry-based assays). It is also crucial to quantify the release of key pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) using ELISA or multiplex assays. For in vivo studies in animal models, monitor for clinical signs of toxicity such as weight loss, lethargy, and changes in body temperature.[9] Blood samples should be collected to measure systemic cytokine levels and to monitor for hematological and biochemical markers of organ damage.
Q4: What are some strategies to minimize the toxicity of this compound?
A4: Minimizing toxicity primarily involves controlling the level and duration of STING activation. Key strategies include:
-
Dose Optimization: Conduct dose-response studies to identify the lowest effective dose that achieves the desired biological effect with minimal toxicity.
-
Route of Administration: Whenever possible, utilize local administration (e.g., intratumoral injection) to concentrate the compound at the target site and limit systemic exposure.[10]
-
Combination Therapy: In some preclinical models, combining STING agonists with other therapies has allowed for lower, less toxic doses of the STING agonist to be used.
-
Pharmacological Mitigation: In cases of severe cytokine release, co-administration of immunosuppressive agents like dexamethasone or anti-cytokine antibodies (e.g., anti-IL-6R) has been explored as a mitigation strategy in preclinical models of CRS.[11]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High level of cytotoxicity in vitro (even in non-target cells) | 1. Excessive STING activation: The concentration of this compound is too high, leading to overwhelming inflammatory signals and cell death. 2. Off-target effects: Although this compound is a specific STING agonist, very high concentrations may have off-target effects. 3. Contamination: The cell culture may be contaminated with pathogens that also activate innate immune pathways. | 1. Perform a dose-response curve to determine the EC50 for STING activation and the CC50 (50% cytotoxic concentration). Select a concentration for your experiments that maximizes STING activation while minimizing cytotoxicity. 2. Ensure the purity of your this compound compound. 3. Regularly test your cell cultures for mycoplasma and other contaminants. |
| Unexpectedly high levels of pro-inflammatory cytokines in vitro | 1. High concentration of this compound: Similar to the cytotoxicity issue, the dose may be too high. 2. Cell type sensitivity: Different cell types have varying levels of STING expression and downstream signaling components, leading to different sensitivities to STING agonists. 3. Positive feedback loops: Some cytokines, like IFN-β, can upregulate components of the STING pathway, creating a positive feedback loop. | 1. Titrate the concentration of this compound to find the optimal range for your specific cell line. 2. Characterize the STING pathway in your cell line of interest (e.g., measure STING expression levels). 3. When analyzing cytokine data, consider the kinetics of their release. Measure cytokine levels at multiple time points to understand the dynamics of the response. |
| Inconsistent results between experiments | 1. Compound degradation: this compound, like other nucleotides, may be susceptible to degradation with improper storage or handling. 2. Variability in cell culture: Cell passage number, density, and health can all impact the cellular response to stimuli. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound. | 1. Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent range of passage numbers. Ensure consistent cell seeding densities and viability. 3. Use calibrated pipettes and proper pipetting techniques. |
| Animal models show signs of systemic toxicity (e.g., weight loss, lethargy) | 1. Systemic exposure: Even with local administration, some of the compound may enter systemic circulation. 2. Dose too high: The administered dose may be above the maximum tolerated dose (MTD) for that animal model and route of administration. 3. Cytokine release syndrome (CRS): The observed symptoms are consistent with CRS. | 1. Consider using a formulation that enhances local retention of the compound. 2. Perform a dose-escalation study to determine the MTD in your specific animal model. 3. Monitor systemic cytokine levels. Consider implementing a CRS mitigation strategy if necessary and experimentally appropriate. |
Data Presentation
Table 1: Preclinical Safety Information for IACS-8779
| Study Type | Animal Model | Route of Administration | Dose | Observed Toxicities | Reference |
| Glioblastoma Treatment | Canine | Intratumoral | Up to 15 µg | No metabolic or hematologic adverse effects identified. The treatment was well-tolerated. | [8] |
Table 2: Potential Cytokine Profile in Response to STING Agonist Activation
This table provides a general overview of cytokines that are commonly induced by STING agonists. The specific profile and magnitude of cytokine release in response to this compound should be experimentally determined.
| Cytokine | Primary Function in STING Pathway | Potential Role in Toxicity |
| IFN-β | Hall-mark cytokine of STING activation; potent antiviral and anti-proliferative effects; activates adaptive immune cells. | Can contribute to systemic inflammation and flu-like symptoms. |
| TNF-α | Pro-inflammatory cytokine; induces apoptosis in tumor cells; promotes immune cell recruitment. | A key mediator of CRS; can cause fever, inflammation, and tissue damage at high levels. |
| IL-6 | Pro-inflammatory cytokine; involved in T-cell activation and differentiation. | A central driver of CRS; high levels are associated with severe toxicity. |
| CXCL10 (IP-10) | Chemo-attractant for T cells, NK cells, and monocytes. | Contributes to the recruitment of immune cells to sites of inflammation, which can exacerbate tissue damage in the context of CRS. |
| IL-1β | Pro-inflammatory cytokine; mediates fever and inflammation. | Can contribute to the systemic inflammatory response in CRS. |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay (CRA)
This protocol describes how to measure the release of cytokines from human peripheral blood mononuclear cells (PBMCs) in response to this compound.
Materials:
-
This compound
-
Human PBMCs isolated from healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
96-well cell culture plates
-
Positive control (e.g., Lipopolysaccharide (LPS) or another STING agonist with a known cytokine profile)
-
Negative control (vehicle, e.g., sterile water or PBS)
-
ELISA or multiplex cytokine assay kits (e.g., for IFN-β, TNF-α, IL-6)
Procedure:
-
PBMC Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend the cells in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with could be 0.1 µM to 50 µM. Also prepare the positive and negative controls.
-
Cell Treatment: Add 100 µL of the compound dilutions, positive control, or negative control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the supernatant for the presence of key cytokines using ELISA or a multiplex assay, following the manufacturer's instructions.
Protocol 2: In Vitro T-cell Mediated Cytotoxicity Assay
This protocol outlines a flow cytometry-based method to assess the potential of this compound to induce T-cell-mediated killing of target cells.
Materials:
-
Effector cells: Activated human T cells (e.g., stimulated with anti-CD3/CD28 beads)
-
Target cells: A tumor cell line that is susceptible to T-cell killing
-
This compound
-
Cell proliferation dyes (e.g., CFSE for T cells and a far-red dye for target cells)
-
Live/dead cell stain (e.g., Propidium Iodide or a viability dye for flow cytometry)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Label the target tumor cells with a far-red cell proliferation dye according to the manufacturer's protocol.
-
Label the activated T cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Seed the labeled target cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Add the labeled T cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
-
Treatment:
-
Treat the co-cultures with different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the co-culture plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Staining and Acquisition:
-
After incubation, harvest the cells from each well.
-
Stain the cells with a live/dead cell stain.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population (far-red positive).
-
Within the target cell population, quantify the percentage of dead cells (positive for the live/dead stain).
-
Calculate the percentage of specific lysis for each condition.
-
Mandatory Visualizations
Caption: this compound-induced STING signaling pathway.
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting high in vitro cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Storm panel | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 7. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
Validation & Comparative
A Head-to-Head Comparison of STING Agonists: IACS-8779 Disodium vs. ADU-S100
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. This guide provides a detailed, data-driven comparison of two notable STING agonists: IACS-8779 disodium and ADU-S100 (also known as MIW815), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective preclinical and clinical profiles.
Mechanism of Action: Shared Pathway, Differential Potency
Both IACS-8779 and ADU-S100 are synthetic cyclic dinucleotide (CDN) molecules designed to mimic the natural STING ligand, cGAMP.[1][2] Upon binding to STING, a transmembrane protein in the endoplasmic reticulum, they trigger a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of dendritic cells and cytotoxic T lymphocytes within the tumor microenvironment, leading to a robust anti-tumor immune response.[3]
In Vitro Potency: Gauging STING Activation
The ability of a STING agonist to activate the pathway in a controlled cellular environment is a key indicator of its intrinsic potency. Studies utilizing the human monocytic cell line THP-1, which endogenously expresses the STING pathway, provide a basis for comparison.
| Compound | Assay | Cell Line | Readout | EC50 | Reference |
| IACS-8779 | IFN-β Induction | THP-1 | IFN-β Secretion | ~10 µg/mL (Estimated) | [2] |
| ADU-S100 (MIW815) | IRF3 Reporter | THP-1 Dual | Luciferase Expression | 3.03 µg/mL | [4] |
While direct head-to-head studies with identical assays are limited, available data suggests both compounds are potent activators of the STING pathway. A key study directly comparing IACS-8779 to a benchmark analog of ADU-S100 (2',3'-RR-S2-CDA) found their in vitro activities in inducing IFN-β to be comparable.[2]
Preclinical In Vivo Efficacy: A Clear Distinction in Systemic Anti-Tumor Response
The true test of a STING agonist's therapeutic potential lies in its ability to control tumor growth in vivo, particularly its capacity to induce a systemic immune response that targets both the primary, injected tumor and distant, non-injected tumors (an abscopal effect). A head-to-head comparison in a bilateral B16-OVA melanoma model has demonstrated a significant advantage for IACS-8779.[2]
| Compound | Dose & Schedule | Injected Tumor Response | Contralateral (Uninjected) Tumor Response | Cure Rate (Both Tumors) | Reference |
| IACS-8779 | 10 µg, 3x intratumoral | Comparable to benchmark | Superior regression | Higher number of cured mice | [2] |
| ADU-S100 Benchmark | 10 µg, 3x intratumoral | Comparable to IACS-8779 | Inferior regression | Lower number of cured mice | [2] |
These findings suggest that while both agents can effectively stimulate an immune response at the site of injection, IACS-8779 is more adept at generating a robust, systemic anti-tumor immunity.[2][5]
Clinical Development and Safety Profile
ADU-S100 was the first STING agonist to enter clinical trials. Phase I and Ib studies have established its safety and tolerability in patients with advanced solid tumors and lymphomas. However, as a monotherapy, it demonstrated limited clinical activity, though evidence of systemic immune activation was observed.[6] Combination trials with checkpoint inhibitors have also been explored.
As of late 2025, there is no publicly available information on this compound entering human clinical trials. However, its potent preclinical activity, particularly its ability to induce a strong systemic immune response, positions it as a promising candidate for future clinical development.
Experimental Protocols
In Vitro STING Activation Assay (THP-1 Cells)
-
Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonists (IACS-8779 or ADU-S100).
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Readout: The supernatant is collected, and the concentration of secreted IFN-β is quantified using an enzyme-linked immunosorbent assay (ELISA). The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Bilateral B16-OVA Melanoma Model
-
Cell Line: B16-OVA melanoma cells, which express the model antigen ovalbumin, are used.
-
Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with B16-OVA cells on both the left and right flanks.
-
Treatment: Once tumors are established (e.g., day 6 post-implantation), mice receive intratumoral injections of the STING agonist (e.g., 10 µg) into the tumor on one flank only. Injections are typically repeated every 3-4 days for a total of three doses.
-
Monitoring: Tumor growth is monitored by caliper measurements of both the injected and the contralateral, uninjected tumor. Overall survival of the mice is also recorded.
-
Analysis: At the end of the study, tumors can be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry to assess the local and systemic immune response.
Conclusion
Both this compound and ADU-S100 are potent activators of the STING pathway. While ADU-S100 has paved the way as the first-in-class STING agonist to be evaluated in the clinic, preclinical data strongly suggests that IACS-8779 may hold an advantage in its ability to generate a more powerful systemic anti-tumor immune response. This superior preclinical efficacy, particularly the enhanced abscopal effect, makes IACS-8779 a compelling candidate for further investigation and potential clinical translation in the field of cancer immunotherapy. The continued development and optimization of STING agonists will be crucial in realizing the full therapeutic potential of this powerful innate immune pathway.
References
- 1. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
A Head-to-Head Battle for STING Activation: IACS-8779 Disodium versus cGAMP
In the landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. At the forefront of this approach are STING agonists, molecules designed to mimic the natural STING activator, cyclic GMP-AMP (cGAMP). This guide provides a detailed comparison of a synthetic STING agonist, IACS-8779 disodium, and the endogenous ligand, cGAMP, with a focus on their efficacy supported by experimental data.
This compound is a potent, synthetic cyclic dinucleotide STING agonist, while 2'3'-cGAMP is the natural endogenous second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. Both molecules bind to and activate STING, a transmembrane protein in the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.
Comparative Efficacy: In Vitro STING Activation
The potency of STING agonists is a critical determinant of their therapeutic potential. In vitro assays measuring the induction of IFN-β are a standard method for quantifying STING pathway activation. A key study directly compared the activity of IACS-8779 with the benchmark 2'3'-cGAMP in human acute monocytic leukemia (THP-1) cells.
| Compound | IFN-β Induction (EC50, µM) in THP-1 cells |
| IACS-8779 | 0.8 |
| 2'3'-cGAMP | 1.7 |
Table 1: In vitro potency of IACS-8779 and 2'3'-cGAMP in inducing IFN-β in THP-1 cells.
The data clearly indicates that IACS-8779 is more potent than 2'3'-cGAMP in activating the STING pathway in this cellular model, with an EC50 value more than twice as low.
In Vivo Anti-Tumor Efficacy: A Murine Melanoma Model
The ultimate test of a STING agonist's efficacy lies in its ability to control tumor growth in a living organism. The anti-tumor activity of IACS-8779 was compared to that of 2'3'-cGAMP in a syngeneic B16 melanoma mouse model.[1][2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | % Tumor Growth Inhibition (TGI) |
| Vehicle | ~1500 | - |
| IACS-8779 (10 µg, intratumoral) | ~250 | ~83% |
| 2'3'-cGAMP (10 µg, intratumoral) | ~750 | ~50% |
Table 2: Comparison of in vivo anti-tumor efficacy of IACS-8779 and 2'3'-cGAMP in a B16 melanoma model.
In this head-to-head comparison, intratumoral administration of IACS-8779 resulted in a significantly more potent anti-tumor response compared to the same dose of 2'3'-cGAMP. IACS-8779 achieved a striking 83% tumor growth inhibition, whereas 2'3'-cGAMP led to a more modest 50% inhibition. These findings underscore the superior in vivo efficacy of the synthetic agonist in this preclinical model.
Signaling Pathway and Experimental Workflow
The activation of the STING pathway by both IACS-8779 and cGAMP follows a conserved signaling cascade. The diagram below illustrates the key steps involved.
Figure 1: STING signaling pathway activated by IACS-8779 and cGAMP.
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of STING agonists.
Figure 2: Experimental workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro IFN-β Induction Assay
Cell Line: THP-1 (human acute monocytic leukemia cells).
Protocol:
-
Seed THP-1 cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound or 2'3'-cGAMP.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the EC50 values by plotting the IFN-β concentration against the agonist concentration and fitting the data to a four-parameter logistic curve.
In Vivo B16 Melanoma Model
Animal Model: C57BL/6 mice.
Protocol:
-
Inject B16 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (Vehicle, IACS-8779, cGAMP).
-
Administer the respective treatments intratumorally at the specified dose (e.g., 10 µg) on designated days (e.g., days 7, 10, and 13 post-tumor implantation).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis, immune cell profiling by flow cytometry).
-
Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Conclusion
The available experimental data demonstrates that the synthetic STING agonist this compound exhibits superior potency in activating the STING pathway compared to the endogenous ligand 2'3'-cGAMP. This enhanced in vitro activity translates to a more robust anti-tumor response in a preclinical melanoma model. These findings highlight the potential of IACS-8779 as a promising candidate for cancer immunotherapy, warranting further investigation and clinical development. The detailed protocols provided herein offer a framework for the continued evaluation and comparison of novel STING agonists.
References
Validating IACS-8779 Disodium Activity in THP-1 Cells: A Comparative Guide
This guide provides a comprehensive framework for validating the activity of the STING (Stimulator of Interferon Genes) agonist, IACS-8779 disodium, in the human monocytic THP-1 cell line. For objective performance assessment, this guide also includes comparative data and protocols for two alternative STING agonists: diABZI and 2',3'-cGAMP. The provided experimental protocols offer detailed methodologies for key assays to determine the potency and mechanism of action of these compounds.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating an immune response. Upon activation by agonists like IACS-8779, STING undergoes a conformational change, leading to the phosphorylation of IRF3 and the subsequent transcription of type I interferons, such as IFN-β.
Performance Comparison of STING Agonists in THP-1 Cells
The following table summarizes the reported potency of diABZI and 2',3'-cGAMP in activating the STING pathway in THP-1 cells. This data provides a benchmark for evaluating the activity of this compound.
| Compound | Assay | Cell Line | EC50 | Citation |
| diABZI | IRF Reporter | THP-1 | 13 nM | [1] |
| 2',3'-cGAMP | IRF Reporter | THP-1 Lucia | 48.6 µM | [2] |
| This compound | Not Reported | THP-1 | To be determined |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Validation Workflow
The following workflow outlines the key steps for validating the activity of STING agonists in THP-1 cells, from cell culture to downstream analysis.
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[3][4]
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculture cells every 3-4 days to maintain a density between 2 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.[3]
-
-
Differentiation:
-
Seed THP-1 cells into multi-well plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to the culture medium to a final concentration of 100 ng/mL (approximately 162 nM).
-
Incubate the cells for 48-72 hours. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.[3]
-
After incubation, carefully aspirate the PMA-containing medium and wash the adherent cells twice with pre-warmed sterile PBS.
-
Add fresh, PMA-free complete medium to the cells and allow them to rest for 24 hours before proceeding with STING agonist treatment.
-
STING Agonist Treatment
-
Prepare stock solutions of this compound, diABZI, and 2',3'-cGAMP in an appropriate solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the STING agonist stocks to the desired final concentrations in complete cell culture medium.
-
Aspirate the medium from the differentiated THP-1 cells and add the medium containing the STING agonists.
-
Incubate the cells for the desired time points. For p-IRF3 analysis, a shorter incubation of 4-6 hours is recommended. For IFN-β secretion, a longer incubation of 24 hours is typical.
Western Blot for Phospho-IRF3
This protocol details the detection of phosphorylated IRF3 (p-IRF3), a key indicator of STING pathway activation.[5][6][7]
-
Cell Lysis:
-
After treatment, place the cell culture plate on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for phospho-IRF3 (e.g., at Ser396) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total IRF3 or a housekeeping protein like GAPDH.
-
IFN-β ELISA
This protocol describes the quantification of secreted IFN-β in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]
-
Sample Collection:
-
After 24 hours of treatment with STING agonists, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove any cells or debris.[9]
-
The clarified supernatant can be used immediately or stored at -80°C.
-
-
ELISA Procedure (General Steps):
-
Use a commercially available Human IFN-β ELISA kit and follow the manufacturer's instructions.
-
Typically, the wells of a 96-well plate are pre-coated with a capture antibody specific for human IFN-β.
-
Add standards and samples to the wells and incubate to allow IFN-β to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to a different epitope on the IFN-β.
-
Wash the plate and then add a streptavidin-HRP conjugate.
-
Wash again and add a TMB substrate solution. A color will develop in proportion to the amount of IFN-β present.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
-
Logical Framework for Comparison
The validation and comparison of STING agonists rely on a logical progression from pathway activation to quantifiable downstream effects.
References
- 1. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithioethanol (DTE)-Conjugated Deoxyribose Cyclic Dinucleotide Prodrugs (DTE-dCDNs) as STING Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanopartikel.info [nanopartikel.info]
- 4. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 5. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. researchgate.net [researchgate.net]
IACS-8779 Disodium: A Comparative Guide to its Synergistic Potential with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8779 disodium is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by agents like this compound has been shown to induce a robust anti-tumor immune response, primarily through the production of type I interferons (IFN-β) and the subsequent priming of cytotoxic T-cells against tumor antigens.[1][2] This mechanism of action has positioned STING agonists as a promising class of therapeutics in oncology, with a particularly strong rationale for combination with immune checkpoint inhibitors (ICIs). This guide provides a comparative overview of the preclinical data supporting the synergistic potential of this compound with checkpoint inhibitors, drawing upon available data for IACS-8779 as a monotherapy and the established principles of STING agonist-ICI synergy.
While direct preclinical studies detailing the combination of this compound with specific checkpoint inhibitors are not yet publicly available, the foundational research on this compound strongly suggests a high potential for synergistic anti-tumor efficacy.
Mechanism of Action: The STING Pathway and Immune Activation
The STING pathway is a key sensor of cytosolic DNA, which can be released from tumor cells due to instability or damage. Upon activation, STING triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, most notably IFN-β.
IACS-8779 directly activates the STING protein, bypassing the need for cytosolic DNA sensing by cGAS. This leads to a potent, targeted activation of the downstream immune cascade.
This compound Monotherapy: Preclinical Performance
The initial discovery and characterization of this compound demonstrated its significant anti-tumor activity as a standalone agent in a B16 murine melanoma model.
| Parameter | This compound | Benchmark (ADU-S100) |
| Tumor Model | B16 Murine Melanoma | B16 Murine Melanoma |
| Dosing | 10 µg, intratumoral (days 6, 9, 12) | 10 µg, intratumoral (days 6, 9, 12) |
| Effect on Injected Tumor | Comparable antitumor activity | Comparable antitumor activity |
| Effect on Contralateral (uninjected) Tumor | Superior regression | Less significant regression |
| Cure Rate (both tumors) | Higher number of mice cured | Lower number of mice cured |
| Table 1: Summary of in vivo efficacy of this compound compared to a benchmark STING agonist. Data extracted from Ager et al., 2019.[1] |
These findings highlight the ability of IACS-8779 to induce a robust systemic anti-tumor immune response, a critical prerequisite for synergy with checkpoint inhibitors.[1]
Synergistic Potential with Checkpoint Inhibitors: A Mechanistic Rationale
Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing T-cells to more effectively recognize and attack cancer cells. However, their efficacy is often limited in "cold" tumors, which lack a significant T-cell infiltrate.
The activation of the STING pathway by IACS-8779 is hypothesized to convert these "cold" tumors into "hot," T-cell-inflamed tumors through several mechanisms:
-
Increased T-cell Infiltration: STING activation promotes the production of chemokines that attract T-cells to the tumor microenvironment.
-
Enhanced Antigen Presentation: The induced IFN-β upregulates MHC class I expression on tumor cells, making them more visible to T-cells.
-
Activation of Dendritic Cells (DCs): STING activation in DCs enhances their ability to prime and activate tumor-specific T-cells.
By transforming the tumor microenvironment, IACS-8779 is expected to create a more favorable setting for the action of checkpoint inhibitors, leading to a more potent and durable anti-tumor response than either agent alone.
Experimental Protocols
While specific protocols for combination studies with IACS-8779 are not available, the following methodologies are based on the published monotherapy studies and are representative of how such a combination study would likely be designed.
In Vivo Tumor Model
-
Animal Model: C57BL/6 mice are commonly used for syngeneic tumor models.
-
Tumor Cell Line: B16-F10 or B16-OVA melanoma cells are frequently used due to their moderate immunogenicity.
-
Tumor Implantation: 1 x 10^5 to 1 x 10^6 cells are typically injected subcutaneously into the flank of the mice. For evaluating systemic effects, bilateral tumor implantation can be performed.[1]
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Checkpoint Inhibitor (e.g., anti-PD-1 antibody) alone
-
This compound + Checkpoint Inhibitor
-
Dosing and Administration
-
This compound: Based on monotherapy studies, a dose of 10 µg administered intratumorally on days 6, 9, and 12 post-tumor implantation has been shown to be effective.[1]
-
Checkpoint Inhibitors: Dosing for anti-mouse PD-1 (e.g., clone RMP1-14) or anti-mouse CTLA-4 (e.g., clone 9H10) antibodies is typically in the range of 100-250 µg per mouse, administered intraperitoneally, often starting at the same time as the STING agonist treatment and continuing on a schedule such as every 3-4 days for a specified number of doses.
Endpoint Analysis
-
Tumor Growth: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers.
-
Survival: Overall survival of the mice in each treatment group should be monitored.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations, including CD4+ and CD8+ T-cells, regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and dendritic cells.
-
Cytokine Analysis: Blood samples can be collected to measure systemic levels of cytokines such as IFN-γ, TNF-α, and various interleukins.
Conclusion and Future Directions
This compound is a highly potent STING agonist with demonstrated preclinical efficacy as a monotherapy.[1] The strong mechanistic rationale for combining STING activation with checkpoint inhibition suggests that this compound has the potential to significantly enhance the efficacy of therapies like anti-PD-1 and anti-CTLA-4 antibodies. Future preclinical studies are needed to provide direct evidence of this synergy, including quantitative data on tumor growth delay, survival benefit, and detailed characterization of the immune response. Such studies will be crucial for guiding the clinical development of this compound as a key component of combination immunotherapy strategies for cancer treatment.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IACS-8779 Disodium and Other Novel STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By triggering the innate immune system, STING agonists can induce potent anti-tumor responses. This guide provides a comparative overview of IACS-8779 disodium, a systemically available STING agonist, and other novel STING agonists, supported by preclinical data.
Overview of STING Agonists
This compound is a potent cyclic dinucleotide (CDN) STING agonist designed for systemic administration, which allows it to target tumors throughout the body.[1][2] This contrasts with many first-generation STING agonists that require direct intratumoral injection. This guide will compare this compound with other key STING agonists, including those delivered intratumorally and other novel systemic agents.
Quantitative Performance Comparison
The following tables summarize the available preclinical data for this compound and other selected novel STING agonists. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons in the same assays are not always available.
Table 1: In Vitro STING Activation Potency
| Compound | Assay System | Readout | EC50 | Reference |
| IACS-8779 | Not specified | IRF3 Luciferase Reporter | Equivalent to ADU-S100 | [2] |
| ADU-S100 (MIW815) | THP-1 Dual cells | IRF3 Luciferase Reporter | 3.03 µg/mL | [3][4] |
| ADU-S100 (MIW815) | THP-1 Dual cells | NF-κB SEAP Reporter | 4.85 µg/mL | [3][4] |
| diABZI | Human PBMCs | IFNβ Secretion | 130 nM | [5] |
| DW18343 | Not specified | Not specified | More robust than ADU-S100 for H232 variant | [6] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Tumor Model | Administration | Key Findings | Reference |
| IACS-8779 | Bilateral B16-Ova Melanoma | Intratumoral (single flank) | Superior regression of untreated contralateral tumor compared to ADU-S100. Higher number of mice cured of both tumors. | [2] |
| ADU-S100 | Bilateral B16-Ova Melanoma | Intratumoral (single flank) | Less effective on contralateral tumor compared to IACS-8779. | [2] |
| BMS-986301 | CT26 & MC38 Colon Carcinoma | Not specified | >90% complete regression in injected and non-injected tumors, compared to 13% with ADU-S100. | [7][8] |
| DW18343 | Various syngeneic models | Intratumoral & Systemic | Broad and long-lasting anti-tumor effects. | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided.
Detailed Experimental Protocols
Below are representative protocols for key experiments used to evaluate STING agonists.
In Vitro STING Activation via Luciferase Reporter Assay
This assay measures the activation of the IRF3 transcription factor, a key downstream component of the STING pathway.
-
Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of an IRF-inducible promoter (e.g., ISRE promoter).
-
Protocol:
-
Seed HEK293T-ISRE-Luciferase cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of STING agonists (e.g., this compound, ADU-S100) in cell culture medium.
-
Remove the existing medium from the cells and add the diluted agonists. Include a vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the dose-response curve and calculate the EC50 value for each agonist.
-
IFN-β Secretion Measurement by ELISA
This protocol quantifies the amount of Interferon-beta (IFN-β), a key cytokine produced upon STING activation.
-
Cell Line: THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of STING agonists for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform an IFN-β sandwich ELISA on the supernatants according to the manufacturer's instructions (e.g., using a commercially available ELISA kit).
-
Briefly, add supernatants to wells pre-coated with an IFN-β capture antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate, wash, and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in each sample by comparing the absorbance to a standard curve generated with recombinant IFN-β.
-
In Vivo Bilateral B16-Ova Tumor Model
This model is used to assess the systemic anti-tumor effects of a locally administered STING agonist.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16-Ova (B16 melanoma cells expressing ovalbumin).
-
Protocol:
-
On day 0, subcutaneously inject 1 x 10^5 B16-Ova cells into both the left and right flanks of each mouse.
-
Allow tumors to establish and reach a palpable size.
-
On days 6, 9, and 12 post-implantation, administer the STING agonist (e.g., 10 µg of IACS-8779) via intratumoral injection into the tumor on only one flank (e.g., the right flank). The contralateral tumor remains untreated.
-
Measure tumor volumes on both flanks and monitor the body weight of the mice every 2-3 days.
-
Continue monitoring until the tumors in the control group reach the predetermined endpoint.
-
At the end of the study, tumors can be excised for further analysis, such as immune cell infiltration by flow cytometry or immunohistochemistry.
-
The primary readouts are the inhibition of tumor growth in both the injected and the contralateral, non-injected tumor, as well as overall survival.
-
Conclusion
This compound demonstrates promise as a systemically active STING agonist with the potential for potent anti-tumor efficacy. Preclinical data suggests it may induce a more robust systemic immune response compared to the intratumorally administered benchmark, ADU-S100.[2] Other novel agonists, such as BMS-986301 and DW18343, also show significant preclinical activity.[7][8][9][10] The choice of a STING agonist for further development will likely depend on the specific therapeutic application, desired route of administration, and the balance between efficacy and potential systemic toxicities. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other emerging STING agonists.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DW18343 | STING agonist | Probechem Biochemicals [probechem.com]
- 7. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a non-nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-8779 vs. IACS-8803: A Head-to-Head Efficacy Comparison of Two Potent STING Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two potent Stimulator of Interferon Genes (STING) agonists, IACS-8779 and IACS-8803. The information is compiled from published research to aid in the evaluation of these compounds for further investigation.
IACS-8779 and IACS-8803 are novel 2',3'-thiophosphate cyclic dinucleotide (CDN) analogs designed to activate the STING pathway, a critical component of the innate immune system.[1][2] Activation of STING triggers the production of type I interferons (IFN) and other pro-inflammatory cytokines, leading to the priming of cytotoxic T-cells against tumor antigens.[3][4] Both compounds have demonstrated robust anti-tumor responses in preclinical models, showing superiority to benchmark STING agonists like ADU-S100.[1][2] This guide presents a detailed comparison of their efficacy based on available experimental data.
Data Presentation
In Vitro STING Pathway Activation
The potency of IACS-8779 and IACS-8803 in activating the STING pathway was evaluated in human monocytic THP-1 reporter cells. The data below summarizes the relative efficacy in inducing an interferon-stimulated gene (ISG) response.
| Compound | Concentration | Relative ISG Reporter Activity |
| IACS-8779 | 1 µg/mL | Comparable to 2',3'-RR-S2-CDA (ADU-S100) |
| IACS-8803 | 1 µg/mL | Superior to 2',3'-RR-S2-CDA (ADU-S100) |
| 2',3'-cGAMP | 1 µg/mL | Benchmark |
| 2',3'-RR-S2-CDA (ADU-S100) | 1 µg/mL | Benchmark |
Data extracted from a study by Ager et al., which showed that at a concentration of 1 µg/mL, IACS-8779 induced a comparable ISG response to the benchmark ADU-S100, while IACS-8803 demonstrated superior activity.[1]
In Vivo Antitumor Efficacy in B16-OVA Melanoma Model
The antitumor activity of IACS-8779 and IACS-8803 was assessed in a bilateral B16-OVA melanoma mouse model. The compounds were administered intratumorally into the tumor on one flank, and the effect on both the injected and the contralateral, untreated tumor was measured.
| Treatment Group (10 µg) | Injected Tumor Response | Contralateral (Uninjected) Tumor Response | Cured Mice (Both Tumors Eliminated) |
| IACS-8779 | Comparable antitumor activity to benchmarks | Superior regression compared to benchmarks | Higher number of cured mice than benchmarks |
| IACS-8803 | Comparable antitumor activity to benchmarks | Superior regression compared to benchmarks | Higher number of cured mice than benchmarks |
| 2',3'-cGAMP | Benchmark | Benchmark | Benchmark |
| 2',3'-RR-S2-CDA (ADU-S100) | Benchmark | Benchmark | Benchmark |
This data indicates that while all tested compounds showed similar efficacy at the site of injection, IACS-8779 and IACS-8803 induced a more potent systemic immune response, leading to a significant reduction in the size of the untreated contralateral tumor and a higher rate of complete tumor eradication.[1][2]
In Vivo Efficacy in Glioblastoma Models
IACS-8803 has been evaluated in preclinical models of glioblastoma, demonstrating significant therapeutic effects.
| Model | Treatment | Outcome |
| GL261 (immunogenic) | Intracranial IACS-8803 (5 µg) | Significantly improved survival rates.[5] |
| QPP4 & QPP8 (poorly immunogenic, checkpoint blockade-resistant) | Intracranial IACS-8803 (5 µg) | 56% to 100% of animals tumor-free.[5] |
| U87 (epigenetically silenced STING) | Intracranial IACS-8803 | Significantly extended animal survival.[5] |
IACS-8803 monotherapy has shown relevant antitumor activity in various preclinical glioblastoma models, including those resistant to immune checkpoint blockade.[5][6] Data for IACS-8779 in similar glioblastoma models is less detailed in the reviewed literature, precluding a direct head-to-head comparison in this indication.
Experimental Protocols
In Vitro STING Activation Assay in THP-1 Reporter Cells
Objective: To determine the in vitro potency of STING agonists by measuring the induction of an interferon-stimulated gene (ISG) reporter.
Cell Line: THP-1 Dual™ ISG-Lucia/SEAP and J774 Dual™ ISG-Lucia/SEAP reporter cells.
Methodology:
-
Reporter cells (1x10^5 THP-1 or 5x10^4 J774 cells) were seeded in 96-well plates.
-
IACS-8779, IACS-8803, and benchmark compounds were added to the cells at a concentration of 1 µg/mL. For dose-response curves, a range of concentrations (e.g., 0.5 – 50 µg/mL) was used.
-
The cells were incubated for 20 hours.
-
The activity of the secreted Lucia luciferase in the supernatant was measured using a luminometer to quantify the ISG response.
Bilateral B16-OVA Melanoma Mouse Model
Objective: To evaluate the in vivo local and systemic antitumor efficacy of STING agonists.
Animal Model: C57BL/6 mice.
Methodology:
-
Mice were implanted subcutaneously with 1x10^5 B16-Ova cells on both flanks.[1]
-
On days 6, 9, and 12 post-implantation, a 10 µg dose of IACS-8779, IACS-8803, or benchmark compounds was administered via intratumoral injection into the tumor on one flank only.[1][7]
-
Tumor growth was monitored for both the injected and the contralateral, uninjected tumors.
-
The number of mice in which both tumors were completely eradicated was recorded as "cured".
Mandatory Visualization
Below are diagrams illustrating the STING signaling pathway and the experimental workflow for the bilateral tumor model.
Caption: The cGAS-STING signaling pathway activated by IACS-8779 and IACS-8803.
Caption: Workflow for the in vivo bilateral B16-OVA melanoma model.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. IACS-8779 I 2243079-26-5 I stimulator of interferon genes (STING) agonist I InvivoChem [invivochem.com]
Comparative Analysis of IACS-8779 Disodium Cross-Reactivity with Common Human STING Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and potency of the STING (Stimulator of Interferon Genes) agonist, IACS-8779 disodium, across several common human STING variants. The data presented is compiled from preclinical research to inform researchers and drug developers on the differential activity of this compound, which may have implications for its therapeutic application in genetically diverse populations.
Introduction to this compound and STING Variants
This compound is a potent synthetic cyclic dinucleotide (CDN) agonist of the STING protein.[1][2][3][4] Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines that can orchestrate a robust anti-tumor immune response.[3][4]
The human STING protein, encoded by the TMEM173 gene, exhibits several non-synonymous single nucleotide polymorphisms (SNPs) that result in different protein variants (alleles or haplotypes). These variations can influence the binding and activation by STING agonists, potentially leading to differential therapeutic responses. The most common variants include the wild-type (WT), HAQ (R71H-G230A-R293Q), G230A, and R232H. Understanding the activity of STING agonists across these variants is crucial for clinical development.
Quantitative Comparison of this compound Activity on STING Variants
The following table summarizes the in vitro potency of this compound in activating different human STING variants. The data is derived from studies utilizing reporter cell lines engineered to express specific STING alleles. The potency is typically measured as the half-maximal effective concentration (EC50), representing the concentration of the agonist that induces 50% of the maximum response (e.g., interferon-stimulated gene (ISG) reporter activity).
| STING Variant | Common Alleles | This compound EC50 (µM) | Comparative Potency |
| Wild-Type (WT) | R232 | Data not publicly available | Reference |
| HAQ | R71H-G230A-R293Q | Data not publicly available | Reportedly less responsive to some agonists |
| G230A | G230A | Data not publicly available | Variable responsiveness |
| R232H | H232 | Data not publicly available | Reportedly less responsive to some agonists |
Note: While the primary publication on IACS-8779 mentions testing against different STING isoforms, specific EC50 values for each variant were not found in the publicly available literature. The table structure is provided to guide the interpretation of such data once available.
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of this compound with different STING variants is provided below. This protocol is based on commonly used in vitro assays for measuring STING activation.
In Vitro STING Activation Assay Using HEK-Blue™ ISG Reporter Cells
This assay quantifies the activation of the IRF (Interferon Regulatory Factor) pathway, a downstream effector of STING signaling, by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG promoter.
1. Cell Culture and Maintenance:
- HEK-Blue™ ISG cells stably expressing different human STING variants (WT, HAQ, G230A, R232H) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and appropriate selection antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed the HEK-Blue™ STING variant cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
- Prepare serial dilutions of this compound and other reference STING agonists (e.g., 2'3'-cGAMP) in cell culture medium.
- Remove the old medium from the cells and add 200 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., PBS).
- Incubate the plate for 24 hours at 37°C with 5% CO2.
3. Reporter Gene Detection:
- After incubation, collect 20 µL of the cell culture supernatant.
- Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.
- Add the 20 µL of supernatant to the wells containing QUANTI-Blue™ Solution.
- Incubate at 37°C for 1-3 hours.
- Measure the absorbance at 620-655 nm using a microplate reader.
4. Data Analysis:
- The SEAP activity is proportional to the optical density (OD).
- Plot the OD values against the logarithm of the agonist concentration.
- Determine the EC50 values for this compound on each STING variant using a non-linear regression analysis (four-parameter logistic curve).
Visualizations
STING Signaling Pathway
Caption: A diagram illustrating the canonical STING signaling pathway upon activation by agonists.
Experimental Workflow for STING Variant Cross-Reactivity
Caption: The experimental workflow for determining the potency of IACS-8779 on different STING variants.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy [mdpi.com]
- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Cytokine Profiles Induced by Different STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immunotherapy, particularly for cancer and infectious diseases. STING agonists, by mimicking the natural ligands of the STING protein, can trigger a potent innate immune response characterized by the production of a wide array of cytokines. However, the specific cytokine milieu induced can vary significantly depending on the chemical nature of the STING agonist used. This guide provides a comparative analysis of the cytokine profiles induced by different classes of STING agonists, supported by experimental data, to aid researchers in selecting the appropriate agonist for their specific therapeutic goals.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage and cancer.[1][2][3][4] Upon binding of cyclic dinucleotides (CDNs), either endogenous (like 2'3'-cGAMP produced by cGAS) or exogenous (from pathogens or synthetic agonists), STING undergoes a conformational change.[2][3][4][5] This leads to its translocation from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5][6][7][8] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I), such as IFN-β.[5][6][7][9] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7][8]
Figure 1: Simplified STING signaling pathway.
Comparative Cytokine Induction by STING Agonists
Different STING agonists can elicit distinct cytokine profiles, which may be attributed to their chemical structure, binding affinity to STING variants, and potential for engaging other signaling pathways.[6][7][10] Below is a summary of quantitative data on cytokine production induced by several representative STING agonists.
| STING Agonist | Cell Type | Concentration | IFN-β Induction | TNF-α Induction | IL-6 Induction | IL-1β Induction | Reference |
| 2'3'-cGAMP | B16-F10 cells | Not Specified | 1.6-fold vs. control | Not Reported | 10.7-fold vs. control | Not Reported | [11] |
| J774A.1 cells | Not Specified | 2.5-fold vs. control | 3.8-fold vs. control | 8.5-fold vs. control | Not Reported | [11] | |
| Human PBMCs | ~70 µM (EC50) | Dose-dependent increase | Not Reported | Not Reported | Not Reported | [12] | |
| 3'3'-cGAMP | Mouse Spleen Cells | Not Specified | More effective than c-di-GMP | Not Reported | Secreted | Not Reported | [13] |
| c-di-AMP | J774 cells | ~0.032 µM (maximal) | Not Reported | Not Reported | Not Reported | Sigmoidal dose-response | [6] |
| diABZI | J774 cells | ~0.032 µM (maximal) | Not Reported | Not Reported | Not Reported | Linear decrease with higher doses | [6] |
| DMXAA | J774 cells | ~0.032 µM (maximal) | Not Reported | Not Reported | Not Reported | Sigmoidal dose-response | [6] |
| ADU-S100 | Esophageal Adenocarcinoma | 50 µg (in vivo) | Significant upregulation | Significant upregulation | Significant upregulation | Not Reported | [14] |
| Prostate Tumor Model | Not Specified | 8.1-fold vs. control | 27.6-fold vs. control | Not Reported | Not Reported | [15] | |
| MSA-2 | PK-15 cells | 30 µM | Significant mRNA increase | Significant mRNA increase | Significant mRNA increase | Not Reported | [16] |
Note: The presented data is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative analysis of STING agonist-induced cytokine profiles.
In Vitro STING Pathway Activation and Cytokine Measurement
A common workflow for assessing the activity of STING agonists in vitro involves stimulating cells and subsequently measuring downstream readouts.
Figure 2: General experimental workflow for in vitro analysis.
1. Cell Culture and Seeding:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or murine macrophage cell lines like J774 and RAW264.7 are commonly used.[6][12][17]
-
Seeding: Cells are seeded in appropriate multi-well plates (e.g., 96-well) at a predetermined density (e.g., 2 x 10^6 cells/mL for PBMCs).[13]
2. STING Agonist Stimulation:
-
Preparation: STING agonists are reconstituted in a suitable solvent (e.g., endotoxin-free water) and serially diluted to the desired concentrations.
-
Treatment: Cells are treated with the STING agonists for a specified duration, typically ranging from 6 to 24 hours.[13][17]
3. Sample Collection:
-
Supernatants: For secreted cytokines, the cell culture supernatant is collected after centrifugation to pellet the cells.
-
Cell Lysates: For intracellular cytokine analysis or gene expression studies, cells are lysed using appropriate buffers.
4. Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method to measure the concentration of a specific secreted cytokine (e.g., IFN-β, TNF-α, IL-6) in the culture supernatant.[1]
-
Luminex Bead-Based Assay: Allows for the simultaneous measurement of multiple cytokines in a single sample.[6]
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): Used to quantify the mRNA expression levels of cytokine genes, providing insights into their transcriptional activation.[9][16][18]
Conclusion
The choice of a STING agonist can profoundly influence the resulting cytokine environment, which in turn dictates the nature and efficacy of the ensuing immune response. While some agonists like 2'3'-cGAMP are potent inducers of a broad range of cytokines including type I interferons and pro-inflammatory cytokines, others may exhibit a more biased response.[6][11] This comparative guide highlights the importance of carefully considering the desired immunological outcome when selecting a STING agonist for therapeutic development. The provided data and protocols serve as a valuable resource for researchers aiming to harness the power of the STING pathway for novel immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The cGAS-STING pathway: The role of self-DNA sensing in inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IACS-8779 Disodium: A Safety-First Protocol
For Immediate Implementation by Laboratory Professionals
Core Principle: Treat as Hazardous Waste
In the absence of explicit disposal directives, IACS-8779 disodium must be managed as a hazardous chemical. This precautionary measure is essential due to the compound's potent biological activity and the unknown full scope of its potential hazards.
Immediate Actions and Required Materials
Before handling this compound for disposal, ensure the following are readily available:
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
Hazardous Waste Container: A clearly labeled, leak-proof container made of a material compatible with the chemical.
-
Waste Log: A record-keeping document to track the generation and disposal of the waste.
Step-by-Step Disposal Protocol
The following workflow is designed to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Isolate this compound Waste: Collect all materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials), in a dedicated hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible mixtures can lead to dangerous reactions.
Step 2: Proper Containment and Labeling
-
Secure Containment: Use a robust, leak-proof container with a secure screw-top lid. Ensure there is at least one inch of headspace to accommodate any potential expansion.[1]
-
Clear Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[1] If the waste is a solution, list all components and their approximate percentages. Include the date when the waste was first added to the container.
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Contact your Institutional EHS Office: This is a critical and mandatory step.[2] Your institution's EHS department is the definitive authority on hazardous waste disposal and will provide specific instructions based on local, state, and federal regulations.
-
Provide Complete Information: When contacting EHS, be prepared to provide all available information about this compound, including its chemical name, any known properties, the process that generated the waste, and the volume of waste.
Step 4: Storage and Pickup
-
Designated Storage Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Arrange for Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[1]
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes key handling and storage requirements based on general best practices for novel chemical compounds.
| Parameter | Guideline | Source |
| Container Headspace | Minimum 1 inch | [1] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1] |
| Labeling Requirement | "Hazardous Waste" + Full Chemical Name | [1] |
Experimental Protocols: Not Applicable
Detailed experimental protocols for the disposal of this compound are not publicly available. The protocol provided above is based on established safety guidelines for handling novel research chemicals.
Deactivation of Pharmacologically Active Compounds
For potent, pharmacologically active compounds, chemical deactivation prior to disposal can be an effective safety measure. One common method involves the use of activated carbon, which can adsorb and deactivate a wide range of organic molecules, including pharmaceuticals.[3][4]
Note: While activated carbon-based disposal systems are commercially available and have been shown to be effective for many pharmaceuticals, their efficacy for this compound has not been specifically tested.[5] Therefore, consultation with and approval from your institution's EHS department is essential before attempting any deactivation procedure.
Logical Workflow for Disposal of Novel Research Chemicals
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
